Loperamide oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBTJVTUVNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883171, DTXSID10869468 | |
| Record name | Loperamide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106900-12-3, 109572-89-6 | |
| Record name | Loperamide oxide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loperamide oxide anhydrous, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loperamide oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loperamide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOPERAMIDE OXIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LOPERAMIDE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Loperamide Oxide for Research Applications
This technical guide provides a comprehensive overview of the synthesis and purification of loperamide oxide, a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound (CAS No. 106900-12-3) is the N-oxide derivative of loperamide.[2][3] It functions as a prodrug, which, after administration, is converted back to its active form, loperamide.[1] Loperamide is a well-known antidiarrheal agent that exerts its effect by acting on µ-opioid receptors in the gut, leading to decreased intestinal motility.[4] Due to its limited ability to cross the blood-brain barrier, its central nervous system effects are minimal at therapeutic doses. The synthesis of this compound is a critical process for researchers studying its pharmacokinetics, pharmacodynamics, and potential therapeutic applications, including its noted anti-cancer properties.
Synthesis of this compound
The primary and most direct method for synthesizing this compound is through the selective N-oxidation of the piperidine ring in the loperamide molecule.
2.1. General Reaction Scheme
The synthesis involves the oxidation of the tertiary amine group on the piperidine ring of loperamide to form the corresponding N-oxide.
-
Starting Material : Loperamide or Loperamide Hydrochloride
-
Oxidizing Agent : Hydrogen Peroxide (H₂O₂) is commonly used.
-
Catalyst : The reaction can be facilitated by a metal catalyst, such as benzeneseleninic acid, selenium dioxide, or sodium tungstate.
-
Solvent System : A mixture of organic solvents like methanol and toluene or 4-methyl-2-pentanone is often employed.
2.2. Experimental Protocol: N-Oxidation of Loperamide
The following protocol is a generalized procedure based on established methods for the N-oxidation of tertiary amines.
-
Preparation : If starting with loperamide hydrochloride, it must first be neutralized to free loperamide base using a suitable basic substance like sodium hydroxide or triethylamine in an organic solvent such as methanol.
-
Reaction Setup : Dissolve the loperamide base in an appropriate solvent system (e.g., a mixture of methanol and toluene).
-
Catalyst Addition (Optional but Recommended) : Add a catalytic amount of a suitable metal catalyst (e.g., benzeneseleninic acid) to the solution.
-
Oxidation : While stirring, slowly add a solution of hydrogen peroxide (e.g., 30% H₂O₂) to the reaction mixture.
-
Reaction Conditions : The reaction is typically conducted at temperatures ranging from room temperature to 70°C. The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 30 minutes to several hours.
-
Work-up : Once the reaction is complete, any excess hydrogen peroxide can be quenched, for example, by the addition of manganese dioxide (MnO₂). The reaction mixture is then filtered to remove the catalyst and any solid byproducts.
-
Isolation : The crude this compound is isolated by removing the solvent under reduced pressure.
2.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound from loperamide.
Purification of this compound
Purification is essential to remove unreacted starting materials, byproducts, and residual catalyst. For amine N-oxides, crystallization is a common and effective method.
3.1. Purification Techniques
-
Crystallization : This is a preferred method where the crude product is dissolved in a suitable solvent or solvent system and allowed to crystallize, often forming a specific solvate, such as a monohydrate. This process can be highly effective and avoids the need for more complex methods like column chromatography.
-
Column Chromatography : For difficult separations, silica gel or basic alumina column chromatography can be employed.
-
Ion-Exchange Chromatography : For aqueous solutions of amine N-oxides, passing the solution through a strongly basic anion-exchange resin can be an effective purification step.
3.2. Experimental Protocol: Purification by Crystallization
-
Solvent Selection : Dissolve the crude this compound in a minimal amount of a suitable hot organic solvent (e.g., ethanol, acetonitrile).
-
Crystallization Induction : The formation of this compound solvates can be induced by the addition of water or by cooling the solution. For instance, reacting a this compound solvate with water or a water-containing organic solvent can yield this compound monohydrate.
-
Crystal Growth : Allow the solution to cool slowly to room temperature, and then potentially in a cold bath (0-4 °C) to maximize crystal formation.
-
Isolation : Collect the purified crystals by filtration (e.g., using a Büchner funnel).
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying : Dry the purified this compound crystals under vacuum to remove residual solvent. The product should be stored in a dry, dark environment at low temperatures (-20°C for long-term storage).
3.3. Purification Workflow Diagram
Caption: General workflow for the purification of this compound by crystallization.
Data Presentation
4.1. Physicochemical Properties
The table below summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 106900-12-3 | |
| Molecular Formula | C₂₉H₃₃ClN₂O₃ | |
| Molecular Weight | 493.04 g/mol | |
| Exact Mass | 492.2180 g/mol | |
| Purity (Typical) | >95% or >98% (HPLC) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Short term: 0-4°C; Long term: -20°C |
4.2. Analytical Characterization
The identity, purity, and characterization of the synthesized this compound should be confirmed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine purity and quantify the compound. A typical mobile phase might consist of a mixture of ammonium carbonate and acetonitrile.
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Mass Spectrometry (MS) : Confirms the molecular weight and provides structural information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate and confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Can also be used for the quantification of loperamide and its derivatives.
Mechanism of Action Overview
This compound acts as a prodrug that is converted in the body to loperamide, which then exerts its therapeutic effect.
Caption: Prodrug activation and mechanism of action of this compound.
References
Physicochemical Properties of Loperamide Oxide: An In-depth Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of loperamide oxide, a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide. Understanding these properties is critical for the rational design of experiments, formulation development, and interpretation of pharmacological and toxicological data.
Introduction
This compound is the N-oxide derivative of loperamide, designed to act as a prodrug.[1] In the gastrointestinal tract, it is reduced to its active form, loperamide, which then exerts its anti-diarrheal effects by binding to µ-opioid receptors in the intestinal wall.[1] This localized action minimizes central nervous system side effects associated with other opioids. A thorough characterization of this compound's physicochemical properties is essential for optimizing its delivery, stability, and therapeutic efficacy.
Physicochemical Data
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | [2] |
| Molecular Formula | C29H33ClN2O3 | |
| Molecular Weight | 493.04 g/mol | |
| Appearance | White or almost white powder | |
| Melting Point | Data not available. See Section 3.1 for experimental protocol. | - |
| Boiling Point | Data not available. | - |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Source |
| Aqueous Solubility | Practically insoluble | - |
| Solubility in Organic Solvents | Soluble in DMSO | |
| pKa | Data not available. See Section 3.2 for experimental protocol. | - |
| LogP (XLogP3-AA) | 4.5 |
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, this section provides detailed, standardized methodologies for determining key physicochemical parameters. These protocols are particularly suited for poorly water-soluble compounds like this compound.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for its determination.
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube (one end sealed) to a height of 2.5-3.5 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10°C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
Diagram 1: Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a powdered substance.
Determination of pKa for Poorly Soluble Drugs (Potentiometric Titration in Co-solvent)
The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and distribution. For poorly soluble drugs like this compound, a co-solvent approach is often necessary.
Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The use of a co-solvent (e.g., methanol, acetonitrile) increases the solubility of the drug. The apparent pKa values obtained in different co-solvent mixtures are then extrapolated to determine the aqueous pKa.
Methodology:
-
Solution Preparation: Prepare a series of solutions of this compound in different ratios of an organic co-solvent (e.g., methanol) and water.
-
Titration: Titrate each solution with a standardized solution of hydrochloric acid or sodium hydroxide using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa in each co-solvent mixture (apparent pKa) is determined from the midpoint of the buffer region.
-
Extrapolation: Plot the apparent pKa values against the percentage of the organic co-solvent. Extrapolate the resulting line to 0% co-solvent to obtain the aqueous pKa value.
Diagram 2: Workflow for pKa Determination of Poorly Soluble Drugs
Caption: Workflow for determining the aqueous pKa of a poorly soluble drug.
Determination of LogP (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption and membrane permeability. The RP-HPLC method is a rapid and reliable alternative to the traditional shake-flask method.
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) in a reversed-phase HPLC system is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.
Methodology:
-
System Preparation: Use a C18 HPLC column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tR). Calculate the capacity factor (k') for each standard.
-
Standard Curve: Plot the logarithm of the capacity factor (log k') against the known LogP values of the standards to generate a calibration curve.
-
Sample Analysis: Inject the this compound sample under the same chromatographic conditions and determine its retention time and calculate its log k'.
-
LogP Determination: Use the calibration curve to determine the LogP of this compound from its log k' value.
Diagram 3: Workflow for LogP Determination by RP-HPLC
Caption: Workflow for determining the LogP of a compound using RP-HPLC.
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug, being converted to the active drug loperamide in the gastrointestinal tract. Loperamide is a peripherally acting µ-opioid receptor agonist. Its primary mechanism of action involves binding to these receptors on the enteric neurons of the intestinal wall.
Activation of µ-opioid receptors by loperamide initiates a signaling cascade that ultimately leads to a decrease in intestinal motility and an increase in fluid and electrolyte absorption.
Key Signaling Events:
-
Receptor Binding: Loperamide binds to and activates µ-opioid receptors on enteric neurons.
-
G-Protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).
-
Downstream Effectors: This leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels, reducing neurotransmitter release (e.g., acetylcholine).
-
-
Physiological Effect: The net result is a reduction in the excitability of enteric neurons, leading to decreased peristalsis and increased intestinal transit time.
Diagram 4: Loperamide µ-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of loperamide via the µ-opioid receptor.
Conclusion
This technical guide provides essential physicochemical data and experimental protocols for this compound to aid researchers in their experimental design. While some experimental values for this compound are not yet published, the provided methodologies offer a clear path for their determination. A thorough understanding of these properties, in conjunction with its mechanism of action, is fundamental for the continued development and application of this compound in therapeutic contexts.
References
In Vitro Stability and Degradation of Loperamide Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is the N-oxide prodrug of loperamide, a peripherally acting µ-opioid receptor agonist widely used for the treatment of diarrhea. As a prodrug, this compound is designed to be converted to its active form, loperamide, primarily by the gut microbiota. Understanding the in vitro stability and degradation pathways of this compound is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the in vitro stability of this compound, its degradation pathways, and detailed experimental protocols for its assessment.
Core Concepts: Stability and Degradation Pathways
The stability of this compound in vitro is influenced by several factors, including pH, temperature, oxygen, and light. The primary degradation pathway is the reduction of the N-oxide back to the active drug, loperamide. However, like its parent compound, it can also be susceptible to other degradation mechanisms under stress conditions.
Key Degradation Pathways:
-
Reduction: The most significant in vitro degradation pathway for this compound is the enzymatic and chemical reduction to loperamide. This is particularly prominent under anaerobic conditions, simulating the environment of the lower gastrointestinal tract where microbial reductases are abundant.
-
Hydrolysis: Degradation via hydrolysis can occur under acidic or basic conditions, potentially cleaving amide bonds or other susceptible functional groups within the molecule.
-
Oxidation: While this compound is already an N-oxide, further oxidation at other sites on the molecule can occur in the presence of strong oxidizing agents.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound, leading to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation.
Quantitative Data Summary
Due to a lack of extensive publicly available stability data specifically for this compound, the following tables include data derived from studies on loperamide as a proxy for certain stress conditions. It is important to note that the N-oxide moiety can influence the susceptibility of the molecule to degradation, and these values should be considered as indicative.
Table 1: Summary of Loperamide Hydrochloride Degradation Kinetics under Acid Hydrolysis
| Acid Concentration | Temperature (°C) | Reaction Order | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 0.1 M HCl | 25 | First | - | 38.81 kJ/mol | [1] |
| 1.0 M HCl | 25 | First | - | 38.81 kJ/mol | [1] |
| 1.5 M HCl | 25 | First | - | 38.81 kJ/mol | [1] |
| 0.1 M HCl | 40 | First | - | 38.81 kJ/mol | [1] |
| 1.0 M HCl | 40 | First | - | 38.81 kJ/mol | [1] |
| 1.5 M HCl | 40 | First | - | 38.81 kJ/mol |
Note: Specific rate constants were not provided in the cited abstract, but the study determined the reaction to be first order and calculated the activation energy.
Table 2: In Vitro Reduction of this compound to Loperamide
| In Vitro System | Condition | Reduction Activity | Key Findings | Reference |
| Cecal Contents (Rat, Dog, Human) | Anaerobic | High | Most extensive reduction observed in cecal contents. | |
| Cecal Contents | Aerobic (presence of oxygen) | Diminished to 13% of anaerobic activity | Oxygen significantly inhibits the reduction process. | |
| Cecal Contents | Heat-treated | Diminished to 2.5% of original activity | Indicates the enzymatic nature of the reduction. | |
| Isolated Intestinal Microflora (Rat, Dog) | Anaerobic | Active | Microflora are primarily involved in the reduction. | |
| Germ-free Rat Cecum | Anaerobic | < 1% of conventional rat | Confirms the critical role of gut microbiota. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro stability and degradation of this compound. These protocols are based on established guidelines (e.g., ICH Q1A) and scientific literature.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC-UV/MS system
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 M HCl in separate test tubes.
-
Incubate the solutions at 60°C for up to 24 hours.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 M NaOH in separate test tubes.
-
Incubate at 60°C for up to 24 hours.
-
Withdraw samples at various time intervals.
-
Neutralize with an equivalent amount of HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for up to 24 hours, protected from light.
-
Withdraw samples at specified times.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the this compound stock solution in a light-protected container and incubate at 60°C.
-
Withdraw samples at various time points.
-
Dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by HPLC.
-
In Vitro Reduction Assay in Simulated Gut Environment
Objective: To quantify the conversion of this compound to loperamide under anaerobic conditions simulating the gut.
Materials:
-
This compound and loperamide reference standards
-
Anaerobic chamber
-
Fecal slurry or cecal contents from a relevant species (e.g., rat, human)
-
Anaerobic buffer (e.g., pre-reduced PBS)
-
HPLC-UV/MS system
Protocol:
-
Preparation of Fecal Slurry:
-
Homogenize fresh fecal material (1:10 w/v) in anaerobic buffer inside an anaerobic chamber.
-
Allow the larger particles to settle and use the supernatant for the assay.
-
-
Incubation:
-
Add this compound stock solution to the fecal slurry to achieve a final concentration of, for example, 10 µM.
-
Incubate the mixture under anaerobic conditions at 37°C.
-
For a control, use heat-inactivated fecal slurry (e.g., boiled for 10 minutes).
-
-
Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the solids.
-
Analyze the supernatant for the concentrations of this compound and loperamide using a validated HPLC-MS method.
-
Signaling Pathways and Experimental Workflows
Caption: Major in vitro degradation pathways of this compound.
References
Understanding the prodrug characteristics of loperamide oxide
An In-Depth Technical Guide to the Prodrug Characteristics of Loperamide Oxide
Introduction
This compound is a pharmacologically inactive prodrug of loperamide, a potent synthetic opioid agonist that acts on the μ-opioid receptors in the myenteric plexus of the large intestine.[1][2] Developed as a successor to loperamide, its primary therapeutic objective is to provide equivalent antidiarrheal efficacy with a potentially improved safety profile, characterized by lower systemic plasma concentrations and a reduced incidence of adverse effects.[3][4] The core of its design lies in its targeted activation within the lower gastrointestinal tract. This compound remains inert until it is chemically reduced to its active form, loperamide, by the anaerobic microflora residing predominantly in the colon and cecum.[3] This site-specific conversion localizes the pharmacological action, effectively treating diarrhea while minimizing systemic exposure.
Mechanism of Action and Metabolic Conversion
The therapeutic action of this compound is entirely dependent on its bioconversion to loperamide.
Metabolic Activation
This compound is the N-oxide derivative of loperamide. It is poorly absorbed from the gastrointestinal tract and is designed to transit to the lower intestine, where it is metabolized. The conversion is an oxygen-reduction reaction facilitated by the anaerobic bacteria of the gut microbiome. Studies have demonstrated that this reduction is most extensive in the cecal contents of rats, dogs, and humans, confirming the colon as the primary site of activation.
Caption: Metabolic conversion of this compound to loperamide in the lower GI tract.
Pharmacological Action of Loperamide
Once formed, loperamide acts locally on the intestinal wall. It binds to μ-opioid receptors, which leads to the inhibition of acetylcholine and prostaglandin release. This dual action results in a decrease in propulsive peristalsis and an increase in intestinal transit time. The prolonged transit time allows for greater absorption of water and electrolytes from the intestinal lumen, leading to firmer stools and a reduction in the frequency of bowel movements.
Caption: Signaling pathway for the antidiarrheal action of loperamide.
Quantitative Data
Pharmacokinetic Parameters
This compound's design as a prodrug results in a distinct pharmacokinetic profile compared to its active metabolite, loperamide. While specific comparative data for this compound is limited due to its poor absorption, the profile of loperamide is well-documented.
Table 1: Pharmacokinetic Properties of Loperamide (Active Metabolite)
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | < 1% (due to extensive first-pass metabolism) | |
| Protein Binding | ~95% | |
| Metabolism | Hepatic, via CYP3A4 and CYP2C8 | |
| Elimination Half-life | 9 to 14 hours | |
| Peak Plasma Time | 4 to 5 hours |
| Excretion | Primarily in feces via bile | |
Clinical Efficacy in Acute Diarrhea
Clinical trials have demonstrated the superiority of this compound over placebo for the treatment of acute diarrhea.
Table 2: Summary of Efficacy Data from Placebo-Controlled Clinical Trials
| Outcome Measure | This compound (1 mg) | This compound (2 mg) | Placebo | p-value | Reference |
|---|---|---|---|---|---|
| Median Time to Complete Relief | 27.9 hours | 25.0 hours | 40.6 hours | p < 0.05 | |
| First Relief Experienced | Significantly more frequent | N/A | Less frequent | p=0.0032 | |
| Time to First Relief | Shorter | N/A | Longer | p=0.0471 | |
| Investigator's Global Assessment (Good/Excellent) | 78% | 78% | 62% | N/A |
| Patient's Global Assessment | Significantly favored drug | N/A | Favored less | p=0.0011 | |
Effects on Gastrointestinal Transit
Studies in patients with chronic diarrhea show this compound significantly impacts gut transit time.
Table 3: Effects of this compound on Gastrointestinal Transit Time
| Parameter | Effect of this compound | Significance (p-value) | Reference |
|---|---|---|---|
| Small Intestinal Transit | Slowed | p < 0.001 | |
| Whole Gut Transit Time | Prolonged | p < 0.01 | |
| Mouth-to-Cecum Transit Time | Not significantly altered | N/A |
| Bowel Action Frequency | Reduced | p < 0.001 | |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the N-oxidation of loperamide or its precursor.
-
Objective: To introduce an N-oxide functional group to the piperidine ring of the loperamide molecule.
-
Method 1 (General):
-
The starting material, a butyramide derivative of loperamide (Compound VII), is dissolved in a suitable solvent mixture such as methanol/toluene or 4-methyl-2-pentanone.
-
An oxidizing agent, typically hydrogen peroxide (H₂O₂), is added to the solution.
-
The mixture is heated to facilitate the N-oxidation reaction.
-
The final product, this compound, is then isolated and purified.
-
-
Method 2 (Catalytic):
-
Loperamide or loperamide hydrochloride is dissolved in an organic solvent (e.g., methanol). If starting with the hydrochloride salt, a base such as sodium hydroxide is added to yield free loperamide.
-
A metal catalyst, such as benzeneseleninic acid, is introduced to the reaction mixture.
-
Hydrogen peroxide is added as the oxidizing agent.
-
The reaction is maintained at a controlled temperature (e.g., room temperature to 70°C) for a period of 30 minutes to 6 hours.
-
The resulting this compound is crystallized from the solvent, often as a solvate, which can then be converted to a monohydrate form.
-
In Vitro Reduction Assay
This protocol is used to confirm the conversion of this compound to loperamide by gut microbiota.
-
Objective: To quantify the reduction of this compound to loperamide in the presence of intestinal contents.
-
Methodology:
-
Sample Collection: Intestinal contents (e.g., cecal contents) are collected from test subjects (rats, dogs, or humans).
-
Incubation: A known concentration of this compound is added to the collected gut contents.
-
Anaerobic Conditions: The mixture is incubated under strictly anaerobic conditions to simulate the environment of the lower GI tract.
-
Time Points: Aliquots of the mixture are taken at various time points.
-
Sample Preparation: The reaction in the aliquots is quenched, and the samples are centrifuged and filtered to remove solid matter.
-
Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the concentrations of both this compound and loperamide.
-
Controls: Control experiments are run simultaneously, including incubations without gut contents or under aerobic conditions, to ensure the observed reduction is microbially mediated.
-
Caption: Experimental workflow for the in vitro reduction assay of this compound.
Intestinal Absorption and Permeability Studies
These experiments differentiate the direct mucosal effects of the prodrug from its active metabolite.
-
Objective: To determine if this compound itself interacts with intestinal absorptive processes.
-
Method (Everted Sac Model):
-
A segment of the rat small intestine is removed, everted (turned inside out), and filled with a buffer solution.
-
The everted sac is incubated in a solution containing a nutrient (e.g., glycine) and the test compound (this compound or loperamide).
-
After a set incubation period (e.g., 10, 30, or 60 minutes), the concentration of the nutrient inside the sac is measured.
-
Inhibition of nutrient absorption is determined by comparing the results to a control without the test compound. This method showed that loperamide inhibited glycine absorption, whereas this compound had no effect.
-
Conclusion
This compound exemplifies a targeted prodrug strategy designed to leverage the metabolic capabilities of the gut microbiome for site-specific drug activation. Its pharmacological inactivity, coupled with poor absorption, ensures it reaches the lower gastrointestinal tract intact. Here, anaerobic bacteria efficiently reduce it to the active drug, loperamide, which then exerts its potent antidiarrheal effects locally at the μ-opioid receptors in the colon. This mechanism provides effective symptomatic relief, as demonstrated in clinical trials, while minimizing systemic drug levels, thereby offering a favorable safety profile. The study of this compound provides a valuable framework for the development of colon-targeted therapies for intestinal disorders.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed [koreamed.org]
The Transformation Within: A Technical Guide to the Gut Microbiota-Mediated Metabolism of Loperamide Oxide to Loperamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loperamide oxide, a prodrug of the potent anti-diarrheal agent loperamide, is designed for targeted delivery and enhanced therapeutic profile. Its clinical efficacy is intrinsically linked to its bioactivation, a process predominantly carried out by the vast and complex microbial community residing in the lower gastrointestinal tract. This technical guide provides an in-depth exploration of the pivotal role of the gut microbiota in the reductive metabolism of this compound to its pharmacologically active form, loperamide. Drawing upon key scientific literature, this document details the quantitative aspects of this biotransformation, outlines the experimental protocols for its investigation, and presents visual representations of the metabolic pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in drug development and gastroenterology, facilitating a deeper understanding of the intricate interplay between prodrugs and the gut microbiome.
The Metabolic Pathway: From Prodrug to Active Agent
This compound is converted to loperamide through a reductive process, wherein the N-oxide functional group is removed. This biotransformation is primarily mediated by the anaerobic bacteria of the gut microbiota, with the highest activity observed in the cecum.[1] The enzymatic machinery of these microorganisms, collectively referred to as N-oxide reductases, catalyzes this reaction. The conversion is significantly influenced by the local gut environment; the presence of oxygen drastically reduces the metabolic efficiency, underscoring the anaerobic nature of this process.[1] Furthermore, the near-complete abolition of this metabolic activity in germ-free animals and heat-treated intestinal contents confirms the microbial and enzymatic basis of this transformation.[1]
Quantitative Analysis of this compound Metabolism
The reduction of this compound to loperamide has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from seminal studies, providing a comparative overview of the metabolic capacity across different species and conditions.
| Species | Intestinal Section | Loperamide Formed (nmol/g/hr) | Reference |
| Rat | Cecum | 1570 ± 230 | Lavrijsen et al., 1995 |
| Dog | Cecum | 890 ± 150 | Lavrijsen et al., 1995 |
| Human | Ileal Effluent | 450 ± 120 | Lavrijsen et al., 1995 |
| Data presented as mean ± S.D. under anaerobic conditions. |
| Condition | This compound Reductase Activity (% of Anaerobic Control) | Reference |
| Anaerobic | 100% | Lavrijsen et al., 1995 |
| Aerobic | 13% | Lavrijsen et al., 1995 |
| Heat-Treated | 2.5% | Lavrijsen et al., 1995 |
| In vitro study using rat cecal contents. |
| Animal Model | This compound Reductase Activity in Cecal Contents (% of Conventional) | Reference |
| Conventional Rats | 100% | Lavrijsen et al., 1995 |
| Germ-Free Rats | < 1% | Lavrijsen et al., 1995 |
Experimental Protocols
This section provides detailed methodologies for key experiments designed to investigate the metabolism of this compound by the gut microbiota.
In Vitro Reduction of this compound by Gut Contents
This protocol describes the incubation of this compound with intestinal contents to measure its conversion to loperamide.
Materials:
-
This compound
-
Loperamide standard
-
Intestinal contents (e.g., from rat cecum)
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-pack jars)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4), pre-reduced
-
Organic solvent for extraction (e.g., methanol, acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection
Procedure:
-
Preparation of Intestinal Contents:
-
Harvest intestinal contents from the desired section (e.g., cecum) of euthanized animals.
-
Homogenize the contents in pre-reduced phosphate buffer (e.g., 1:4 w/v) under anaerobic conditions.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to remove large debris. The resulting supernatant is used as the enzyme source.
-
-
Incubation:
-
In an anaerobic environment, prepare reaction mixtures in sealed tubes containing the intestinal content supernatant and this compound at a final concentration (e.g., 10 µM).
-
Include control samples:
-
Heat-inactivated intestinal contents (e.g., boiled for 10 minutes) to assess non-enzymatic degradation.
-
Incubations without this compound to serve as a baseline.
-
Incubations exposed to aerobic conditions to demonstrate oxygen sensitivity.
-
-
Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding an excess of cold organic solvent (e.g., methanol).
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound and loperamide using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the rate of loperamide formation, typically expressed as nmol of loperamide formed per gram of intestinal contents per hour.
-
In Vivo Pharmacokinetic Study in Animal Models (e.g., Dogs)
This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of loperamide and this compound following oral administration.
Materials:
-
This compound and loperamide formulations for oral administration
-
Beagle dogs (or other suitable animal model)
-
Equipment for oral gavage
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound or loperamide at a specified concentration (e.g., 0.16 mg/kg).
-
A crossover study design is often employed, where each animal receives both treatments with a washout period in between.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
-
Process blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze plasma samples for the concentrations of loperamide and this compound using a validated bioanalytical method, typically LC-MS/MS for high sensitivity and specificity.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for both loperamide and this compound, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Compare the pharmacokinetic profiles of loperamide following administration of this compound versus loperamide itself to assess the extent and rate of in vivo conversion.
-
Conclusion
The conversion of this compound to loperamide by the gut microbiota is a clear and compelling example of the critical role that these resident microorganisms play in the therapeutic action of certain drugs. The anaerobic environment of the lower gastrointestinal tract, particularly the cecum, provides an ideal setting for the microbial reductases to efficiently activate the prodrug. Understanding the quantitative aspects and the underlying mechanisms of this biotransformation is paramount for the rational design of targeted drug delivery systems and for predicting inter-individual variations in drug response. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the fascinating and clinically significant interactions between pharmaceuticals and the gut microbiome.
References
Structural Analysis of Loperamide Oxide and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of loperamide oxide and its metabolites. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The guide covers the physicochemical properties, metabolic pathways, and detailed analytical methodologies for the parent drug and its primary and secondary metabolites.
Introduction
Loperamide is a synthetic, peripherally acting opioid receptor agonist widely used for the treatment of diarrhea.[1] this compound is a prodrug of loperamide, meaning it is converted into the active form, loperamide, within the body.[2] Understanding the structural characteristics and metabolic fate of this compound is crucial for comprehending its pharmacological profile, optimizing drug delivery, and ensuring safety and efficacy. This guide delves into the structural details of this compound and its key metabolites, providing quantitative data and detailed experimental protocols for their analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its metabolites is fundamental for developing analytical methods and predicting their behavior in biological systems. The following tables summarize the key physicochemical properties of loperamide, this compound, and its major metabolites.
Table 1: Physicochemical Properties of Loperamide and this compound
| Property | Loperamide | This compound |
| Molecular Formula | C₂₉H₃₃ClN₂O₂[1] | C₂₉H₃₃ClN₂O₃[3] |
| Molecular Weight | 477.0 g/mol [1] | 493.0 g/mol |
| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | 4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide |
| CAS Number | 53179-11-6 | 106900-12-3 |
| Melting Point | 222-223 °C | Not available |
| LogP | 5.13 | 4.5 |
| Water Solubility | Poorly soluble | Not available |
Table 2: Physicochemical Properties of Major Loperamide Metabolites
| Property | N-desmethyl-loperamide | N-didesmethyl-loperamide | Loperamide Carbinolamide (M2) |
| Molecular Formula | C₂₈H₃₁ClN₂O₂ | C₂₇H₂₉ClN₂O₂ | C₂₉H₃₃ClN₂O₃ |
| Molecular Weight | 463.0 g/mol | 449.0 g/mol | Not available |
| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | Not available |
| CAS Number | 66164-07-6 | 66164-06-5 | Not available |
| LogP (Predicted) | 4.8 | 4.4 | 3.49 |
| Water Solubility (Predicted) | Not available | Not available | 0.00307 mg/mL |
Metabolic Pathways
Loperamide undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2C8 playing the most significant roles. The main metabolic pathway is oxidative N-demethylation. Other biotransformation routes include N-oxidation, C-hydroxylation, and the formation of a pyridinium species.
The following diagram illustrates the primary metabolic pathways of loperamide.
Caption: Metabolic pathways of loperamide.
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of loperamide and its major metabolites from biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE) for Loperamide and N-desmethyl-loperamide in Blood
This protocol is adapted from a method for the extraction of loperamide and its main metabolite, N-desmethyl loperamide, from blood.
-
Sample Pretreatment:
-
To 1 mL of blood sample, add 3 mL of acetate buffer (pH 5) and an appropriate amount of internal standard.
-
Vortex the samples for 30 seconds to mix.
-
-
SPE Procedure:
-
Apply the pretreated samples to a Clean Screen® XCEL I SPE column without any preconditioning.
-
Allow the samples to flow through the column at a rate of 1–2 mL/min.
-
Wash the column with 2 mL of deionized water.
-
Wash the column with 2 mL of 98:2 methanol:glacial acetic acid.
-
Dry the column for 5 minutes under full vacuum or pressure.
-
Wash the column with 2 mL of hexane.
-
Dry the column for 10 minutes under full vacuum or pressure.
-
Elute the compounds with 2 mL of 78:20:2 dichloromethane:isopropanol:ammonium hydroxide.
-
Collect the eluate at a rate of 1–2 mL/min.
-
-
Final Processing:
-
Evaporate the eluate to dryness at < 50 °C.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Analytical Method: LC-MS/MS for Simultaneous Quantification of Loperamide, N-desmethyl-loperamide, and N-didesmethyl-loperamide in Plasma and Urine
This method allows for the simultaneous determination of loperamide and its two desmethylated metabolites.
-
Instrumentation:
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C8 narrow-bore column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 4 mM ammonium acetate (pH 4.6).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Turbo ion-spray in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for identification and quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
The following diagram illustrates a general experimental workflow for the LC-MS/MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Quantitative Data
The following table presents pharmacokinetic parameters for loperamide and its desmethylated metabolites from a study in human volunteers after a single oral dose of 16 mg loperamide.
Table 3: Pharmacokinetic Parameters in Human Plasma
| Compound | Cmax (µg/L) | Tmax (h) |
| Loperamide | ~5.3 | ~4.5 |
| N-desmethyl-loperamide | ~5.1 | ~10 |
| N-didesmethyl-loperamide | ~0.2 | ~10 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Conclusion
This technical guide has provided a detailed overview of the structural analysis of this compound and its metabolites. The summarized physicochemical properties, elucidated metabolic pathways, and detailed experimental protocols offer a solid foundation for researchers and professionals in the field. The provided quantitative data serves as a reference for pharmacokinetic studies. Further research is warranted to fully characterize the physicochemical properties and develop specific analytical methods for the less abundant metabolites of loperamide.
References
- 1. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C29H33ClN2O3 | CID 71421 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Conversion of Loperamide Oxide to Loperamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loperamide oxide, a prodrug of the peripherally acting opioid agonist loperamide, undergoes reductive conversion to its active form, loperamide, primarily by the anaerobic microflora of the gastrointestinal tract. This targeted activation within the gut lumen is a key feature of its pharmacological profile, aiming to deliver the active moiety directly to its site of action while minimizing systemic exposure. This technical guide provides a comprehensive overview of the in vitro studies that have elucidated the conversion rate of this compound to loperamide. It details the experimental protocols used to assess this biotransformation and presents the quantitative data in a structured format for researchers in drug metabolism and development.
Introduction
Loperamide is a well-established anti-diarrheal agent that exerts its effect by acting on the μ-opioid receptors in the myenteric plexus of the large intestine, leading to a decrease in intestinal motility. This compound was developed as a prodrug to further enhance its therapeutic index by limiting systemic absorption and delivering loperamide directly to the colon. The conversion of the N-oxide back to the tertiary amine is a critical step in its mechanism of action. Understanding the rate and extent of this conversion is paramount for predicting its efficacy and safety profile. In vitro models utilizing gut contents and isolated microflora have been instrumental in characterizing this metabolic pathway.
Metabolic Pathway
The primary metabolic pathway for the activation of this compound is a reduction reaction that converts the N-oxide functional group to the corresponding tertiary amine, loperamide. This reaction is predominantly carried out by the enzymatic machinery of the anaerobic bacteria residing in the lower gastrointestinal tract, particularly the cecum and colon.
Loperamide Oxide: A Gut-Restricted Pro-Drug for Gastroenterology Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Loperamide oxide, a pro-drug of the well-established anti-diarrheal agent loperamide, presents a valuable tool for researchers in gastroenterology. Its unique activation mechanism within the lower gastrointestinal tract offers a targeted approach to studying colonic motility and secretion. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative pharmacology with loperamide, and detailed experimental protocols for its use in preclinical research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool compound in the investigation of gastrointestinal physiology and pathophysiology.
Introduction
Loperamide is a peripherally acting µ-opioid receptor agonist widely used for the symptomatic treatment of diarrhea.[1] Its therapeutic effect is primarily mediated by reducing intestinal motility and fluid secretion.[2][3] However, its direct action along the entire gastrointestinal tract can sometimes limit its utility as a research tool for studying region-specific mechanisms. This compound was developed as a pro-drug of loperamide, designed to be converted to its active form by the anaerobic bacteria residing predominantly in the lower intestine and colon.[4] This gut-restricted activation provides a more localized delivery of loperamide, making this compound an ideal compound for investigating the specific roles of µ-opioid receptor activation in the colon.
This guide will delve into the pharmacology of this compound, present comparative data against loperamide, and provide detailed methodologies for its application in common gastroenterology research models.
Mechanism of Action
This compound is an inactive N-oxide derivative of loperamide. Following oral administration, it passes largely unchanged through the upper gastrointestinal tract. Upon reaching the lower intestine and colon, the anaerobic microflora reduces the N-oxide back to its parent compound, loperamide.[4] The newly formed loperamide then acts locally on µ-opioid receptors in the myenteric plexus of the large intestine.
Activation of these G protein-coupled receptors (GPCRs) initiates a downstream signaling cascade that leads to:
-
Inhibition of Acetylcholine Release: Reduced acetylcholine release from enteric neurons decreases the tone of the longitudinal and circular smooth muscles of the intestinal wall.
-
Decreased Intestinal Secretion: Loperamide inhibits the secretion of fluids and electrolytes into the intestinal lumen.
-
Increased Intestinal Transit Time: The combined effect of reduced motility and secretion leads to a longer transit time for intestinal contents, allowing for greater absorption of water and resulting in firmer stools.
The localized conversion of this compound to loperamide minimizes systemic exposure and potential off-target effects in the upper gastrointestinal tract, providing a more targeted approach for studying colonic function.
Data Presentation
Comparative Pharmacokinetics: this compound vs. Loperamide
While comprehensive pharmacokinetic data for this compound is limited in publicly available literature, the following table summarizes key parameters for loperamide in humans. The delayed and lower systemic absorption of loperamide after this compound administration is a key feature of its pro-drug design.
| Parameter | Loperamide (Oral Capsule) | This compound | Source(s) |
| Tmax (Time to Peak Plasma Concentration) | ~5 hours | Delayed compared to loperamide | |
| Cmax (Maximum Plasma Concentration) | ~1.18 - 3.98 ng/mL (dose-dependent) | Lower systemic absorption of active drug | |
| AUC (Area Under the Curve) | ~19.26 - 66.56 ng·h/mL (dose-dependent) | Lower systemic exposure to active drug | |
| t½ (Elimination Half-life) | ~10.8 - 19.66 hours | Similar to loperamide once converted | |
| Bioavailability | <1% (due to high first-pass metabolism) | Designed for low systemic bioavailability of active drug |
Receptor Binding Affinity
Loperamide exhibits a high affinity for the µ-opioid receptor. As this compound is the inactive precursor, its binding affinity is not pharmacologically relevant until its conversion to loperamide.
| Receptor | Loperamide Kᵢ (nM) | Source(s) |
| µ-opioid receptor | 3 | |
| δ-opioid receptor | 48 | |
| κ-opioid receptor | 1156 |
Experimental Protocols
Loperamide-Induced Constipation Model in Rodents
This model is widely used to study the mechanisms of constipation and to evaluate the efficacy of potential laxative agents.
Materials:
-
This compound or Loperamide hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline)
-
Rodents (rats or mice)
-
Oral gavage needles
-
Metabolic cages for fecal collection
Procedure:
-
Acclimatization: Acclimate animals to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Induction of Constipation:
-
Prepare a solution or suspension of this compound or loperamide in the chosen vehicle. A common dose for loperamide is 5-10 mg/kg.
-
Administer the loperamide or this compound solution orally via gavage once or twice daily for a period of 3-7 days. The exact dosing regimen may need to be optimized depending on the animal strain and desired severity of constipation.
-
-
Assessment of Constipation:
-
Fecal Parameters: Collect feces daily and measure the total number of pellets, total weight, and water content (by drying the feces to a constant weight). A significant decrease in these parameters indicates the successful induction of constipation.
-
Gastrointestinal Transit Time: On the final day of the experiment, measure the gastrointestinal transit time using the charcoal meal assay (see Protocol 4.2).
-
Workflow for Loperamide-Induced Constipation Model:
References
- 1. Novel insights into mechanisms of inhibition of colonic motility by loperamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Protocol to Study the Modulatory Effects of a Food or Biocompound on Human Gut Microbiome and Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Basic Pharmacological Profile of Loperamide Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide. Developed to provide a targeted delivery of loperamide to the gastrointestinal tract, its pharmacological activity is primarily attributable to its in vivo conversion to the active moiety. This technical guide provides a comprehensive overview of the basic pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound itself is largely inactive and exerts its antidiarrheal effect through its conversion to loperamide.[1] Loperamide is a potent and selective agonist of the µ-opioid receptors located in the myenteric plexus of the large intestine.[2]
Activation of these receptors by loperamide leads to a cascade of intracellular events that ultimately reduce intestinal motility and secretion:
-
Inhibition of Acetylcholine and Prostaglandin Release: Loperamide's binding to µ-opioid receptors inhibits the release of acetylcholine and prostaglandins, key neurotransmitters and local hormones that promote intestinal peristalsis and fluid secretion.[3]
-
Decreased Propulsion: This reduction in neurotransmitter release decreases the activity of the circular and longitudinal muscles of the intestinal wall, thereby slowing intestinal transit time and allowing for greater absorption of water and electrolytes.[2]
-
Increased Anal Sphincter Tone: Loperamide also increases the tone of the anal sphincter, which helps to reduce fecal incontinence and urgency.
The downstream signaling pathway following µ-opioid receptor activation by loperamide involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of diarrheal symptoms, which is a direct consequence of the agonist activity of its metabolite, loperamide, at intestinal µ-opioid receptors.
Receptor Binding Affinity
Loperamide exhibits high affinity and selectivity for the µ-opioid receptor. To date, specific binding affinity data for this compound itself is not extensively published, as it is considered an inactive prodrug. The binding affinities (Ki) of loperamide for human opioid receptors are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) of Loperamide (nM) | Reference(s) |
| µ (mu) | 3 | [4] |
| δ (delta) | 48 | |
| κ (kappa) | 1156 |
In Vivo Antidiarrheal Activity
The antidiarrheal efficacy of this compound has been demonstrated in preclinical models, most notably the castor oil-induced diarrhea model in rats. In this model, this compound significantly delays the onset of diarrhea and reduces the frequency and weight of diarrheal stools.
Pharmacokinetics
Absorption and Metabolism
This compound is poorly absorbed from the gastrointestinal tract. Its primary fate is reduction to loperamide by the gut microbiota. This conversion is a critical step for its pharmacological activity.
The systemic bioavailability of loperamide is very low (less than 1%) due to extensive first-pass metabolism in the gut wall and liver. The primary metabolic pathway for loperamide is oxidative N-demethylation, mediated mainly by cytochrome P450 enzymes CYP3A4 and CYP2C8.
Distribution and Excretion
Loperamide is approximately 95% bound to plasma proteins. Due to its substrate affinity for P-glycoprotein, an efflux transporter at the blood-brain barrier, loperamide's penetration into the central nervous system is minimal at therapeutic doses. Loperamide and its metabolites are primarily excreted in the feces.
The pharmacokinetic parameters of loperamide following oral administration of loperamide hydrochloride in humans are summarized below.
| Parameter | Value | Reference(s) |
| Tmax (hours) | 5.38 ± 0.74 | |
| Cmax (ng/mL) | 1.18 ± 0.37 | |
| AUC0-72h (ng·h/mL) | 19.26 ± 7.79 | |
| Elimination Half-life (t1/2, hours) | 11.35 ± 2.06 |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in the treatment of acute diarrhea.
| Study | Dosage | Comparator | Key Findings | Reference(s) |
| Dettmer, 1994 | 1 mg and 2 mg | Placebo | Median time to complete relief was significantly shorter with both doses of this compound (27.9 hrs for 1 mg, 25 hrs for 2 mg) compared to placebo (40.6 hrs). | |
| The Dutch Diarrhoea Trialists Group, 1995 | 0.5 mg and 1 mg | Placebo | Relief of diarrhea was significantly more rapid for both doses of this compound compared to placebo. | |
| UK Janssen Research Group of General Practitioners | 1 mg and 2 mg | Placebo, Loperamide 2 mg | All active treatments were superior to placebo. This compound 1 mg was preferred due to fewer constipation-like episodes. |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound for opioid receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-DAMGO for µ-opioid receptors)
-
Unlabeled test compound (loperamide)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known opioid antagonist like naloxone).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Castor Oil-Induced Diarrhea Model in Rats
This in vivo model is widely used to evaluate the antidiarrheal activity of test compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Castor oil
-
Test compound (this compound)
-
Standard drug (loperamide or diphenoxylate)
-
Vehicle (e.g., saline, carboxymethyl cellulose solution)
-
Oral gavage needles
-
Metabolic cages or individual cages with absorbent paper lining
-
Weighing balance
Procedure:
-
Animal Preparation: Fast the rats overnight (18-24 hours) with free access to water.
-
Grouping and Dosing: Randomly divide the animals into groups (e.g., control, standard, and test groups). Administer the vehicle, standard drug, or test compound orally.
-
Induction of Diarrhea: One hour after drug administration, induce diarrhea by oral administration of castor oil (e.g., 1-2 mL per rat).
-
Observation: Place the animals in individual cages lined with pre-weighed absorbent paper. Observe the animals for a defined period (e.g., 4-6 hours).
-
Data Collection: Record the time of onset of the first diarrheal stool, the total number of diarrheal stools, and the total weight of the diarrheal feces for each animal.
-
Data Analysis: Compare the results from the test groups with the control and standard groups to evaluate the antidiarrheal activity.
Preclinical Oral Prodrug Pharmacokinetic Study
This workflow outlines the general steps involved in a preclinical pharmacokinetic study of an oral prodrug.
Conclusion
This compound serves as an effective prodrug for the targeted delivery of loperamide to the gastrointestinal tract. Its pharmacological profile is defined by its conversion to the active µ-opioid receptor agonist, loperamide, which acts locally to reduce intestinal motility and secretion. The favorable pharmacokinetic properties of loperamide, including its poor systemic absorption and limited CNS penetration, contribute to its safety and efficacy as an antidiarrheal agent. This technical guide provides a foundational understanding of the basic pharmacology of this compound for researchers and professionals in drug development.
References
- 1. The castor oil test in rats: An in vivo method to evaluate antipropulsive and antisecretory activity of antidiarrheals? | Semantic Scholar [semanticscholar.org]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpbp.com [ajpbp.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Loperamide Oxide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide, used for the treatment of diarrhea. Following administration, this compound is converted to its active form, loperamide, primarily by the gut flora. The quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Due to its rapid conversion, validated methods for the direct quantification of this compound in biological samples are not widely published. However, established and robust analytical methods for its active metabolite, loperamide, can be adapted for the quantification of the parent prodrug.
This document provides a detailed application note and protocol based on the adaptation of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for loperamide, which is considered the gold standard for this type of analysis due to its high sensitivity and selectivity.
Principle of the Method
The proposed method for the quantification of this compound in biological samples (e.g., plasma, urine) involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection using tandem mass spectrometry. A stable isotope-labeled internal standard (IS) should be used to ensure accuracy and precision.
Signaling Pathway and Metabolism of this compound
This compound acts as a prodrug, which is reduced to the active compound loperamide. Loperamide then exerts its anti-diarrheal effect by binding to the μ-opioid receptors in the myenteric plexus of the large intestine. This binding inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time. This allows for more water and electrolytes to be absorbed from the intestinal contents.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Loperamide-d6 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation (LC-MS/MS)
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma sample, add the internal standard solution. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The following conditions are proposed for the analysis of this compound and should be optimized:
| Parameter | Proposed Condition |
| LC Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions for equilibration. |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by infusion of this compound and IS standards |
| - this compound | Precursor ion > Product ion |
| - Internal Standard | Precursor ion > Product ion |
Note: The precursor ion for this compound is expected to be [M+H]⁺. The product ions would need to be determined experimentally by fragmentation of the precursor ion.
Method Validation Parameters (Hypothetical for this compound)
The following table summarizes the validation parameters that would need to be established for a quantitative method for this compound, with typical acceptance criteria. For illustrative purposes, representative data from a validated loperamide LC-MS/MS method is included.[1][2]
| Parameter | Acceptance Criteria | Representative Data for Loperamide[1][2] |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To be determined | 20 - 3000 pg/mL[1] |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | To be determined |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10; Precision < 20% | 20 pg/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LOQ) | 94% to 105% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | < 8.7% (intra-day and inter-day) |
| Recovery | Consistent, precise, and reproducible | To be determined for this compound |
| Matrix Effect | Within acceptable limits | To be determined for this compound |
| Stability | Analyte stable under various conditions | To be determined for this compound |
Experimental Workflow Diagram
Discussion and Considerations
-
Method Adaptation: The primary challenge in quantifying this compound is its in-vivo instability as it is readily converted to loperamide. Therefore, sample handling and storage conditions must be carefully controlled to prevent ex-vivo conversion. The LC-MS/MS parameters, particularly the MRM transitions, will need to be optimized specifically for this compound.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. Loperamide-d6 is a suitable choice for the analysis of loperamide and would likely be a good starting point for the development of a this compound assay, although a stable isotope-labeled this compound would be ideal if available.
-
Stability: The stability of this compound in the biological matrix under different storage conditions (e.g., room temperature, freeze-thaw cycles) must be thoroughly investigated during method validation.
-
Alternative Techniques: While LC-MS/MS is the preferred method, High-Performance Liquid Chromatography with UV detection (HPLC-UV) could be considered as a more cost-effective alternative. However, it may lack the required sensitivity and selectivity for the low concentrations of this compound expected in biological samples.
Conclusion
References
- 1. Determination of loperamide in human plasma and saliva by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a liquid chromatographic-tandem mass spectrometric method for the determination of loperamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Loperamide and Loperamide Oxide by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide is a synthetic, peripherally acting opioid receptor agonist primarily used for the management of diarrhea.[1] It functions by acting on the μ-opioid receptors in the myenteric plexus of the large intestine to decrease the smooth muscle's tonic and phasic contractions, thereby increasing the transit time of intestinal contents and enhancing the absorption of water and electrolytes.[2] The biotransformation of loperamide in the liver is extensive and primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, leading to the formation of metabolites such as N-desmethyl loperamide.[3] Another potential metabolic pathway involves the formation of loperamide N-oxide. The accurate and sensitive quantification of loperamide and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research.
This application note provides a detailed protocol for the simultaneous detection and quantification of loperamide and its metabolite, loperamide oxide, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity, making it suitable for the analysis of these compounds at therapeutic and supratherapeutic concentrations.
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of loperamide and this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting loperamide and its metabolites from complex biological matrices like plasma, providing a clean sample for LC-MS/MS analysis.[4]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Methadone-d3 or a stable isotope-labeled loperamide)[5]
-
Acetate buffer (pH 5.0)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide
-
Hexane (HPLC grade)
-
SPE cartridges (e.g., UCT Clean Screen® XCEL I)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 1 mL of plasma sample, add the internal standard and 3 mL of acetate buffer (pH 5).
-
Vortex the mixture for 30 seconds.
-
Load the sample onto the SPE column without prior conditioning.
-
Wash the column with 2 mL of deionized water.
-
Apply a second wash with 2 mL of 98:2 methanol/glacial acetic acid.
-
Dry the column under vacuum for 5 minutes.
-
Wash the column with 2 mL of hexane.
-
Dry the column again under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of a 78:20:2 mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen at < 50°C.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
A high-performance liquid chromatography system capable of binary gradient elution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Atlantis dC18, 2.1 mm x 20 mm, 3 µm particle size |
| Mobile Phase A | Methanol/Water (10:90, v/v) + 5 mM Ammonium Acetate + 0.1% Formic Acid |
| Mobile Phase B | Methanol/Water (97:3, v/v) + 10 mM Ammonium Acetate + 0.1% Acetic Acid |
| Gradient | 0-1.5 min: 95% to 5% B (linear); 1.5-2.5 min: 5% B; 2.5-3.0 min: 5% to 95% B (linear) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS/MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Voltage | 4500 V |
| Source Temperature | 450°C |
MRM Transitions:
The following MRM transitions should be monitored for the quantification and confirmation of the analytes.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Loperamide | 477.3 | 266.3 | 210.2 |
| This compound | 493.3 | To be determined | To be determined |
| Internal Standard (e.g., Methadone-d3) | 313.3 | 268.3 | - |
Note on this compound: The precursor ion for this compound is based on the addition of an oxygen atom to the loperamide molecule. The quantifier and qualifier product ions need to be determined through infusion of a this compound standard and performing a product ion scan to identify the most stable and abundant fragment ions. A common fragmentation pathway for N-oxides can involve the loss of an oxygen atom ([M+H-O]+).
Data Presentation
The following tables summarize the quantitative performance parameters that can be expected from a validated method based on the described protocol.
Table 1: Quantitative Performance for Loperamide
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 100 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | |
| Accuracy (% Bias) | < 15% | |
| Precision (%RSD) | < 15% | |
| Recovery | 84.6% - 90.2% |
Table 2: Proposed Starting Parameters for this compound Method Development
| Parameter | Proposed Value/Action |
| Linearity Range | To be determined (start with 0.5 - 100 ng/mL) |
| Lower Limit of Quantification (LLOQ) | To be determined |
| Accuracy (% Bias) | To be validated (< 15%) |
| Precision (%RSD) | To be validated (< 15%) |
| Recovery | To be determined |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of loperamide.
Caption: Experimental workflow for HPLC-MS/MS analysis.
Caption: Metabolic pathway of loperamide.
References
Application Note: Quantitative Analysis of Loperamide Oxide using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of loperamide oxide utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a prodrug of the anti-diarrheal agent loperamide, is readily converted to loperamide under thermal conditions. This method leverages the in-situ thermal conversion of this compound to loperamide within the GC injection port, allowing for indirect but accurate quantification. The protocol described herein is applicable for the analysis of this compound in various sample matrices, providing a reliable tool for pharmacokinetic studies, formulation development, and quality control.
Introduction
Loperamide is a widely used peripherally acting µ-opioid receptor agonist for the treatment of diarrhea.[1][2] this compound is a prodrug designed to be converted to the active form, loperamide, by the anaerobic bacteria in the lower gastrointestinal tract.[3] This targeted delivery is intended to enhance its therapeutic efficacy while minimizing systemic side effects.[3][4] The analysis of this compound is crucial for understanding its pharmacokinetic profile and for quality control during drug manufacturing.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. While direct analysis of some thermally labile compounds by GC-MS can be challenging, this characteristic can be exploited for compounds like this compound that undergo a predictable thermal degradation. In the hot environment of the GC injector, this compound efficiently converts to loperamide. Therefore, a validated GC-MS method for loperamide can be effectively used for the quantification of this compound. This application note provides a detailed protocol for the analysis of this compound through its thermal conversion to loperamide, based on established GC-MS methodologies for loperamide.
Experimental Workflow
The overall experimental workflow for the analysis of this compound by GC-MS is depicted below.
Figure 1. Experimental workflow for GC-MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound standard
-
Loperamide standard
-
Loperamide-d6 (Internal Standard)
-
Methanol, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hexane, HPLC grade
-
Ammonium Hydroxide
-
Deionized Water
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
Sample Preparation
A robust sample preparation is critical for accurate and reproducible results. The following protocols are recommended for biological and formulation samples.
Protocol 1: Solid-Phase Extraction (SPE) for Biological Samples (e.g., Blood, Plasma)
-
Sample Pre-treatment: To 1 mL of the biological sample, add an appropriate amount of the internal standard (loperamide-d6).
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analyte and internal standard with 3 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Formulation Samples
-
Dissolution: Dissolve a known quantity of the formulation in a suitable solvent (e.g., methanol).
-
Dilution: Perform serial dilutions to bring the concentration of this compound within the calibration range.
-
Spiking: Spike the diluted sample with the internal standard (loperamide-d6).
-
Extraction:
-
Add 5 mL of the spiked sample to a centrifuge tube.
-
Add 5 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in ethyl acetate as described in the SPE protocol.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. These may be optimized for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C (to ensure thermal conversion) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, monitoring the following characteristic ions is recommended:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Loperamide | 266 | 210, 477 |
| Loperamide-d6 (IS) | 272 | 216, 483 |
Results and Discussion
Thermal Conversion of this compound
This compound is known to be thermally labile and readily converts to loperamide at elevated temperatures. The high temperature of the GC injection port (280°C) facilitates this conversion, allowing for the analysis of this compound as loperamide. It is essential to ensure that the injector temperature is sufficient for complete and reproducible conversion.
Quantitative Performance
The method demonstrates excellent linearity, sensitivity, and reproducibility for the analysis of loperamide (and thus this compound). The following table summarizes the typical quantitative performance of the method, based on published data for loperamide analysis.
| Parameter | Value |
| Linear Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Mass Spectra
The electron ionization mass spectrum of loperamide is characterized by a prominent base peak at m/z 266, which is used as the quantifier ion for sensitive and selective detection.
Signaling Pathway and Logical Relationships
The logical relationship between this compound and its analysis via conversion to loperamide is illustrated in the following diagram.
Figure 2. Conversion pathway of this compound during GC-MS analysis.
Conclusion
This application note presents a validated and reliable GC-MS method for the quantitative analysis of this compound. By leveraging the thermal conversion of this compound to loperamide in the GC injector, this method provides a robust and sensitive approach for researchers, scientists, and drug development professionals. The detailed protocols for sample preparation and instrumental analysis, along with the expected quantitative performance, make this a valuable tool for a wide range of applications in pharmaceutical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the prodrug this compound, loperamide, and placebo on jejunal motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Models for Studying Loperamide Oxide Effects on Gut Motility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of the peripherally acting μ-opioid receptor agonist, loperamide. It is designed for a targeted delivery of the active compound to the lower gastrointestinal tract. In the gut, this compound is reduced by the intestinal microflora to its active form, loperamide, which then exerts its anti-motility effects. This targeted delivery system aims to reduce the potential for systemic side effects and concentrate the therapeutic action in the colon. These application notes provide detailed protocols for in vivo models to study the effects of this compound on gut motility, catering to researchers in pharmacology, gastroenterology, and drug development.
Loperamide, the active metabolite of this compound, primarily acts on the μ-opioid receptors in the myenteric plexus of the intestinal wall.[1] Activation of these receptors inhibits the release of acetylcholine and prostaglandins, leading to a decrease in the tone of the longitudinal and circular smooth muscles and subsequent inhibition of peristalsis.[2][3] This results in slowed intestinal transit, increased water and electrolyte absorption, and a reduction in the frequency and volume of stool.[3]
Signaling Pathway of Loperamide (Active Metabolite of this compound)
The binding of loperamide to μ-opioid receptors on enteric neurons initiates a signaling cascade that ultimately suppresses gut motility.
Caption: Signaling pathway of loperamide in enteric neurons.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and its active metabolite, loperamide, on gut motility from various studies.
Table 1: Effect of this compound on Whole Gut Transit Time in Humans
| Treatment | Dose | Whole Gut Transit Time (hours) | p-value | Reference |
| Placebo | - | 49.2 ± 6.5 | < 0.001 | [4] |
| This compound | 4 mg twice daily | 88.4 ± 11.2 | < 0.001 |
Table 2: Effect of Loperamide on Colonic Motor Complexes (CMCs) in Ex Vivo Mouse Colon
| Parameter | Baseline | Loperamide (100 nM) | % Change | p-value | Reference |
| CMC Frequency (min⁻¹) | 0.69 ± 0.04 | 0.36 ± 0.03 | -47.8% | 0.0001 | |
| CMC Velocity (mm s⁻¹) | 2.39 ± 0.27 | 1.28 ± 0.21 | -46.4% | 0.0103 | |
| CMC Propagation (mm) | 38.60 ± 1.42 | 29.70 ± 0.84 | -23.1% | 0.0002 | |
| CMC Interval (s) | 67.12 ± 5.06 | 93.97 ± 8.36 | +40.0% | 0.0299 |
Table 3: Effective Doses of Loperamide in Rodent Models of Diarrhea
| Animal Model | Administration Route | Effective Dose (ED₅₀) | Observation Period | Reference |
| Rat (Castor Oil-Induced) | Oral (p.o.) | 0.082 mg/kg | 1 hour | |
| Rat (Castor Oil-Induced) | Oral (p.o.) | 0.42 mg/kg | 4 hours |
Experimental Protocols
Due to the limited availability of specific in vivo protocols for this compound in rodents, the following protocols for loperamide are provided and can be adapted for this compound. Given that this compound is a prodrug, researchers should consider a longer pre-treatment time or experimental duration to allow for its conversion to loperamide.
Protocol 1: Charcoal Meal Gastrointestinal Transit Test in Rodents
This protocol is a widely used method to assess the effect of a substance on gastrointestinal motility by measuring the transit of a non-absorbable marker.
Materials:
-
Mice (e.g., C57BL/6 or ICR, 6-8 weeks old) or Rats (e.g., Wistar or Sprague-Dawley, 200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose sodium or saline)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Surgical scissors and forceps
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals for 12-18 hours (mice) or 18-24 hours (rats) with free access to water.
-
Drug Administration:
-
Randomly divide the animals into control and treatment groups.
-
Administer this compound (dissolved or suspended in the vehicle) or vehicle alone to the respective groups via oral gavage. The volume is typically 10 ml/kg for rats and 0.1 ml/10g for mice.
-
Adaptation for this compound: Consider administering this compound 60-120 minutes before the charcoal meal to allow for its conversion to loperamide.
-
-
Charcoal Meal Administration:
-
At the designated time after drug administration, orally administer the charcoal meal (1.0 mL for rats, 0.5 mL for mice).
-
-
Euthanasia and Dissection:
-
After a set time (e.g., 30-60 minutes) following charcoal administration, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Carefully open the abdominal cavity and expose the small intestine from the pyloric sphincter to the cecum.
-
-
Measurement:
-
Gently dissect the small intestine and lay it flat without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
-
Data Analysis:
-
Calculate the intestinal transit ratio (%) as: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the intestinal transit ratio between the this compound-treated groups and the control group.
-
Caption: Experimental workflow for the charcoal meal transit test.
Protocol 2: Whole Gut Transit Time Assay using Carmine Red in Mice
This protocol measures the total transit time from oral administration to the first appearance of a colored marker in the feces.
Materials:
-
Mice (e.g., C57BL/6 or ICR, 6-8 weeks old)
-
This compound
-
Vehicle (e.g., saline)
-
Carmine red solution (e.g., 6% carmine in 0.5% methylcellulose)
-
Oral gavage needles
-
Individual housing cages with white bedding for easy observation
Procedure:
-
Animal Acclimatization and Housing: Acclimate animals and house them individually in cages with white bedding.
-
Drug Administration:
-
Administer this compound or vehicle orally to the respective groups.
-
-
Carmine Red Administration:
-
Immediately after drug administration, administer the carmine red solution (e.g., 150 µL) via oral gavage.
-
Record the time of carmine red administration for each animal.
-
-
Observation:
-
Observe the animals at regular intervals (e.g., every 10-15 minutes) for the first appearance of a red-colored fecal pellet.
-
-
Data Analysis:
-
Calculate the whole gut transit time as the time elapsed between the administration of the carmine red solution and the appearance of the first red pellet.
-
Compare the transit times between the this compound-treated and control groups.
-
Caption: Experimental workflow for the whole gut transit time assay.
Conclusion
The provided protocols, adapted from established methods for loperamide, offer a solid foundation for investigating the in vivo effects of this compound on gut motility. Researchers should consider the unique pharmacokinetic profile of this compound as a prodrug when designing their experiments, particularly concerning the timing of drug administration and endpoint measurements. These models are valuable tools for the preclinical evaluation of this compound and other novel compounds targeting gut motility.
References
- 1. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound on gastrointestinal transit time and anorectal function in patients with chronic diarrhoea and faecal incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loperamide Oxide Administration in Rodent Models of Diarrhea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loperamide oxide is a prodrug of loperamide, a potent, peripherally acting μ-opioid receptor agonist widely used for the symptomatic treatment of diarrhea.[1] Following administration, this compound is converted to its active form, loperamide, within the gastrointestinal tract. Loperamide then exerts its antidiarrheal effect by binding to μ-opioid receptors in the intestinal wall.[1] This binding inhibits the release of acetylcholine and prostaglandins, leading to decreased propulsive peristalsis and increased intestinal transit time.[2][3] The subsequent increase in the absorption of water and electrolytes from the intestinal lumen results in firmer stools and a reduction in the frequency of defecation.[3]
These application notes provide detailed protocols for the administration of this compound in common rodent models of diarrhea, summarize available quantitative data for easy comparison, and visualize key pathways and experimental workflows. Given that this compound's in vivo activity is attributable to its conversion to loperamide, data for loperamide is included as a critical reference for dose selection and expected efficacy.
Data Presentation
Table 1: Efficacy of Loperamide in Rodent Models of Diarrhea
| Model | Species | Administration Route | ED₅₀ | Observation Period |
| Castor Oil-Induced Diarrhea | Rat | Oral (p.o.) | 0.082 mg/kg | 1 hour |
| Castor Oil-Induced Diarrhea | Rat | Oral (p.o.) | 0.42 mg/kg | 2 hours |
| Castor Oil-Induced Diarrhea | Rat | Oral (p.o.) | 0.15 mg/kg | 1 hour |
| Prostaglandin E₁-Induced Diarrhea | Rat | Oral (p.o.) | 0.24 mg/kg | 2 hours |
Table 2: Comparative Antisecretory Effects of Loperamide and this compound
| Model | Species | Administration Route | Dose Range (Intraluminal) | Effect |
| Prostaglandin E₂-Induced Net Fluid Secretion | Rat | Intraluminal (jejunum and colon) | 2 to 250 µg/mL | Dose-dependent reduction in fluid secretion |
Note: this compound administered intraluminally is reduced to loperamide and demonstrates the same antisecretory potency as loperamide in the jejunum and colon. The effect is mediated via opiate receptors and is blocked by naloxone.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for rodent diarrhea models.
Experimental Protocols
Castor Oil-Induced Diarrhea in Rodents
This is a widely used model for screening antidiarrheal agents. The active metabolite of castor oil, ricinoleic acid, irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] or 5% Tween 80 in distilled water).
-
Castor oil.
-
Oral gavage needles.
-
Metabolic cages or cages with absorbent paper lining.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least 5 days prior to the experiment.
-
Fasting: Fast the animals for 18-24 hours (rats) or 12-18 hours (mice) before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Normal Control): Administer vehicle only.
-
Group II (Diarrhea Control): Administer vehicle followed by castor oil.
-
Group III (Test Group): Administer this compound at various doses (e.g., 1, 2.5, 5 mg/kg, p.o.).
-
Group IV (Positive Control): Administer loperamide (e.g., 2.5-5 mg/kg, p.o.).
-
-
Drug Administration: Administer this compound, loperamide, or vehicle orally via gavage.
-
Diarrhea Induction: One hour after drug/vehicle administration, orally administer castor oil (1.0 mL for rats, 0.5 mL for mice) to all groups except the normal control.
-
Observation: Place each animal in an individual cage and observe for the onset, frequency, and consistency of diarrheal stools for a period of 4 to 8 hours. The absorbent paper can be changed at regular intervals and weighed to determine the fecal output.
-
Parameters Measured:
-
Onset of Diarrhea: Time taken for the first diarrheal stool to appear after castor oil administration.
-
Number of Wet Feces: Total count of unformed, watery stools.
-
Total Fecal Output: Total weight of the feces produced during the observation period.
-
Percentage Inhibition of Defecation: Calculated as: [(Mean fecal output of control - Mean fecal output of treated) / Mean fecal output of control] x 100.
-
Prostaglandin E₂ (PGE₂)-Induced Enteropooling in Rats
This model is useful for investigating compounds with potential antisecretory mechanisms, as prostaglandins are potent stimulators of intestinal fluid and electrolyte secretion.
Materials:
-
Male Wistar rats (180-220 g).
-
This compound.
-
Vehicle (e.g., 0.5% CMC).
-
Prostaglandin E₂ (PGE₂).
-
Urethane or other suitable anesthetic.
-
Surgical instruments.
Procedure:
-
Animal Preparation: Fast rats for 24 hours with free access to water.
-
Grouping and Drug Administration: Group the animals as described in the castor oil model. Administer this compound, loperamide, or vehicle orally.
-
Anesthesia and Surgery: Thirty minutes after drug administration, anesthetize the rats. Perform a midline abdominal incision to expose the small intestine.
-
Jejunal Loop Preparation: Ligate the jejunum at the pyloric sphincter and the ileocecal junction.
-
PGE₂ Administration: Inject PGE₂ (e.g., 100 µg/kg) intraperitoneally.
-
Incubation Period: Return the intestinal loop to the abdominal cavity and suture the incision. Allow the animal to recover for 30 minutes.
-
Sample Collection: Euthanize the animal and carefully remove the entire small intestine.
-
Measurement of Enteropooling:
-
Measure the length of the intestine.
-
Milk the intestinal contents into a graduated measuring cylinder to determine the volume.
-
Weigh the intestine before and after milking the contents to determine the weight of the intestinal fluid.
-
-
Data Analysis: Compare the volume and weight of the intestinal fluid in the treated groups to the diarrhea control group. Calculate the percentage inhibition of intestinal fluid accumulation.
Conclusion
The protocols and data provided offer a comprehensive guide for the administration and evaluation of this compound in rodent models of diarrhea. Due to its nature as a prodrug, the antidiarrheal activity of this compound is directly comparable to that of loperamide. Adherence to these standardized procedures will enhance the reliability and reproducibility of preclinical antidiarrheal studies. The provided diagrams offer a clear visual representation of the mechanism of action and a typical experimental workflow, aiding in the design and execution of these investigations.
References
- 1. Loperamide antagonism of castor oil-induced diarrhea in rats: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the antisecretory effects of loperamide and this compound in the jejunum and the colon of rats in-vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Loperamide Oxide in Ex Vivo Intestinal Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of loperamide oxide in various ex vivo intestinal tissue preparations. This document outlines the mechanism of action, experimental protocols, and expected outcomes, facilitating research into intestinal motility and secretion.
Introduction
This compound is a prodrug that is metabolically converted to its pharmacologically active form, loperamide, by the intestinal microflora.[1][2][3] Loperamide is a potent µ-opioid receptor agonist that acts on the myenteric plexus of the large intestine.[4] This action inhibits the release of acetylcholine and prostaglandins, leading to a decrease in peristalsis and an increase in the transit time of intestinal contents.[2] This mechanism allows for greater absorption of water and electrolytes, making loperamide an effective antidiarrheal agent. The primary advantage of using this compound is its targeted delivery of loperamide to the lower gastrointestinal tract, potentially reducing systemic side effects.
Ex vivo intestinal tissue preparations offer a valuable platform for studying the direct effects of compounds on intestinal physiology in a controlled environment, bridging the gap between in vitro cell culture and in vivo animal studies.
Mechanism of Action: From this compound to Loperamide
The utility of this compound in experimental settings hinges on its biotransformation to loperamide. This conversion is primarily carried out by the anaerobic bacteria residing in the gut, with the most significant reduction occurring in the cecum. Therefore, when using ex vivo preparations, it is crucial to consider the viability and composition of the adherent microbiota or to introduce a gut content slurry to facilitate this conversion if the experimental design requires it.
The active metabolite, loperamide, then exerts its effects by binding to µ-opioid receptors on enteric neurons. This interaction leads to a cascade of events that ultimately reduces intestinal motility and secretion.
Conversion of this compound and its mechanism of action.
Experimental Protocols
The following are detailed protocols for commonly used ex vivo intestinal tissue preparations, adapted for the study of this compound.
Everted Gut Sac Preparation for Permeability Studies
This model is useful for investigating the transport of substances across the intestinal epithelium.
Materials:
-
Small intestine segment (e.g., from rat or mouse)
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer), pre-gassed with 95% O₂ / 5% CO₂ and warmed to 37°C
-
This compound solution of desired concentration
-
Surgical instruments (scissors, forceps)
-
Syringe and blunt needle
-
Surgical silk for ligation
-
Incubation bath with shaking capabilities (37°C)
Protocol:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Immediately excise a segment of the small intestine (e.g., jejunum or ileum).
-
Gently flush the lumen with ice-cold buffer to remove contents.
-
Carefully evert the intestinal segment over a glass rod.
-
Ligate one end of the everted segment with surgical silk.
-
-
Experimental Setup:
-
Fill the everted sac with a known volume of fresh, pre-warmed, and gassed buffer using a syringe and blunt needle.
-
Ligate the other end to form a sealed sac.
-
Place the everted sac in a beaker containing the incubation medium with the desired concentration of this compound.
-
Incubate at 37°C with gentle shaking and continuous aeration.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 30, 60, 90 minutes), withdraw samples from the serosal (internal) fluid.
-
Analyze the samples for the presence of a marker substance to assess permeability.
-
To confirm the conversion of this compound to loperamide, both the mucosal and serosal fluids can be analyzed by a suitable analytical method such as HPLC.
-
Everted gut sac experimental workflow.
Ussing Chamber for Ion Transport Studies
The Ussing chamber allows for the measurement of ion transport across the intestinal epithelium by measuring short-circuit current (Isc) and transepithelial electrical resistance (TEER).
Materials:
-
Intestinal tissue segment (e.g., colon or ileum)
-
Ussing chamber system
-
Krebs-Ringer bicarbonate buffer
-
This compound solution
-
Agar-salt bridges
-
Calomel and Ag/AgCl electrodes
-
Voltage-clamp apparatus
Protocol:
-
Tissue Mounting:
-
Excise a segment of the intestine and place it in ice-cold, oxygenated buffer.
-
Open the segment along the mesenteric border and remove the luminal contents.
-
Carefully strip away the seromuscular layer to isolate the mucosa.
-
Mount the mucosal sheet between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
-
Equilibration and Baseline Measurement:
-
Fill both chambers with an equal volume of pre-warmed and gassed buffer.
-
Allow the tissue to equilibrate for a period (e.g., 20-30 minutes) until a stable baseline Isc and TEER are achieved.
-
-
Drug Application and Measurement:
-
Add this compound to the mucosal (or serosal) chamber at the desired concentration.
-
Continuously record the Isc and TEER to observe the effects of the compound on ion transport.
-
Secretagogues (e.g., forskolin or carbachol) can be added to induce secretion and study the inhibitory effects of loperamide (formed from this compound).
-
Ussing chamber experimental workflow.
Isolated Intestinal Loop for Motility Studies
This preparation allows for the direct observation and recording of intestinal contractions.
Materials:
-
Intestinal segment (e.g., jejunum or colon)
-
Organ bath with a system for recording isometric or isotonic contractions
-
Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
This compound solution
-
Force transducer and data acquisition system
Protocol:
-
Tissue Preparation:
-
Excise a segment of the intestine (approximately 2-3 cm in length).
-
Gently flush the lumen to remove any contents.
-
Suspend the segment in the organ bath containing the physiological salt solution. One end is attached to a fixed point, and the other to a force transducer.
-
-
Equilibration and Baseline Activity:
-
Allow the tissue to equilibrate for at least 30-60 minutes, during which spontaneous contractions should become regular.
-
Record baseline contractile activity.
-
-
Drug Application and Recording:
-
Add this compound to the organ bath at the desired final concentration.
-
Record the changes in the frequency and amplitude of contractions.
-
To study the mechanism, antagonists of opioid receptors (e.g., naloxone) can be added prior to this compound.
-
Data Presentation
The following tables summarize the expected quantitative effects of loperamide, the active metabolite of this compound, on intestinal function based on available literature. These values can serve as a reference for expected outcomes in ex vivo experiments following the successful conversion of this compound.
Table 1: Effect of Loperamide on Colonic Motor Complexes (CMCs) in Isolated Mouse Colon
| Parameter | Control | Loperamide (100 nM) |
| CMC Frequency (min⁻¹) | 0.69 | Significantly Slower |
| CMC Propagation Velocity | Baseline | Reduced by 46% |
| CMC Interval (seconds) | 67.12 ± 5.06 | 93.97 ± 8.36 |
| Extent of CMC Propagation (mm) | 38.60 ± 1.42 | 29.70 ± 0.84 |
| Data are presented as mean ± standard error of the mean. Note: This data is from an ex vivo preparation and provides valuable quantitative insight into loperamide's direct effects on colonic motility. |
Table 2: Comparative Effects of Loperamide and this compound on Glycine Absorption in Everted Rat Small Intestine Sacs
| Treatment | Glycine Absorption (µmol/g tissue/hr) |
| Control | Baseline |
| Loperamide | Significantly Inhibited |
| This compound | No Significant Effect |
| This data highlights that this compound itself does not directly inhibit absorptive processes and requires conversion to loperamide to be active. |
Conclusion
The use of this compound in ex vivo intestinal tissue preparations is a valuable approach for studying its localized effects on intestinal motility and secretion. The protocols provided herein offer a framework for conducting such studies. Researchers should consider the necessity of the gut microbiota for the conversion of this compound to its active form, loperamide, and adapt the experimental design accordingly. The quantitative data presented for loperamide can guide the interpretation of results obtained with this compound.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine - Wikipedia [en.wikipedia.org]
Application Notes: Loperamide Oxide's Effects on Intestinal Epithelial Cell Lines
Introduction
Loperamide oxide is a prodrug of loperamide, an established anti-diarrheal agent.[1][2] In the gastrointestinal tract, particularly in the lower alimentary tract, this compound is converted to its active form, loperamide, by anaerobic bacteria.[1] Loperamide primarily exerts its anti-diarrheal effects by acting on μ-opioid receptors in the intestinal wall, which leads to a decrease in intestinal motility and an increase in fluid and electrolyte absorption.[3][4] While the in vivo effects are well-documented, the direct effects of this compound on intestinal epithelial cell lines in vitro are less characterized. These application notes provide an overview of the known and extrapolated effects of this compound on intestinal epithelial cell lines, focusing on cell viability, apoptosis, and intestinal barrier function. The protocols detailed below are designed for researchers, scientists, and drug development professionals to investigate these effects.
Mechanism of Action
Loperamide, the active metabolite of this compound, has a multi-faceted mechanism of action on intestinal epithelial cells:
-
Anti-secretory Effects: Loperamide inhibits stimulated chloride secretion in intestinal epithelial cells. This effect is not mediated by opiate receptors but is attributed to the inhibition of basolateral K+ conductance, which is crucial for maintaining the electrochemical gradient for chloride secretion. It has been shown to inhibit short-circuit current (Isc) stimulated by agents that increase intracellular cAMP (forskolin), Ca2+ (carbachol), and activate protein kinase C (phorbol esters). Loperamide does not appear to directly affect cAMP accumulation.
-
Pro-apoptotic Effects in Cancer Cells: Loperamide has demonstrated anti-tumor activity by inducing apoptosis in various cancer cell lines, including colon cancer cells. This is associated with the activation of caspase-3, a key executioner caspase in the apoptotic pathway. Loperamide has also been shown to induce DNA damage and activate the ATM-Chk2 signaling pathway in leukemia cells.
Data Presentation
The following tables summarize the reported effects of loperamide on various intestinal and cancer cell lines. It is important to note that these studies were conducted with loperamide, the active form of this compound.
Table 1: Effect of Loperamide on Cell Viability (IC₅₀ Values)
| Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| SMMC7721 | Human hepatocellular carcinoma | 24.2 ± 2.1 | 24 | |
| MCF7 | Human breast adenocarcinoma | 23.6 ± 2.5 | 24 | |
| SPC-A1 | Human lung adenocarcinoma | 25.9 ± 3.1 | 24 | |
| HepG2 | Human hepatocellular carcinoma | 23.7 ± 1.3 | 24 | |
| SGC7901 | Human gastric adenocarcinoma | 35.4 ± 3.5 | 24 | |
| U2OS | Human osteosarcoma | 11.8 ± 2.8 | 24 | |
| ACHN | Human renal cell adenocarcinoma | 28.5 ± 3.4 | 24 | |
| OECM-1 | Human oral squamous carcinoma | 37.69 | 48 | |
| OECM-1 | Human oral squamous carcinoma | 34.29 | 72 | |
| D-17 | Canine osteosarcoma | <10 | 72 | |
| CML-1 | Canine mast cell line | <10 | 72 | |
| CTAC | Canine thyroid adenocarcinoma | <32 | 72 | |
| CMT-12 | Canine mammary tumor | <32 | 72 |
Table 2: Effect of Loperamide on Apoptosis in Cancer Cell Lines
| Cell Line | Apoptotic Effect | Key Findings | Reference |
| Various human tumor lines | Induction of apoptosis | Loperamide induced apoptosis and G2/M phase cell cycle arrest. Early apoptotic cells were observed after 6 hours of treatment. | |
| Leukemia cell lines | Induction of apoptosis and DNA damage | Increased cleaved caspase-3 and PARP, decreased Mcl-1. Induced DNA damage via ATM-Chk2 pathway activation. | |
| OECM-1 | Induction of apoptosis | Significant apoptosis observed at 40 µM and 50 µM after 72 hours of treatment. |
Table 3: Effect of Loperamide on Intestinal Epithelial Ion Transport
| Cell Line/Tissue | Parameter Measured | Effect of Loperamide | Key Findings | Reference |
| HT-29/B6 | Short-circuit current (Isc) | Inhibition | Inhibited Isc stimulated by forskolin, carbachol, and PMA. Effect is independent of opioid receptors. | |
| Rabbit ileal mucosa | Ion transport | Inhibition | Caused a dose-related fall in potential difference and short-circuit current, and reduced chloride flux. | |
| Rat small intestine | Nutrient absorption | Inhibition | Inhibited the absorption of actively transported hexoses and amino acids. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of intestinal epithelial cell lines (e.g., Caco-2, HT-29).
Materials:
-
Intestinal epithelial cell line (e.g., Caco-2, HT-29)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in intestinal epithelial cells treated with this compound using flow cytometry.
Materials:
-
Intestinal epithelial cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Intestinal Barrier Function Assay (Transepithelial Electrical Resistance - TEER)
This protocol is for assessing the integrity of the intestinal epithelial barrier in Caco-2 cell monolayers treated with this compound.
Materials:
-
Caco-2 cells
-
Complete cell culture medium
-
Transwell® inserts (0.4 µm pore size)
-
24-well plates
-
This compound
-
TEER measurement system (e.g., Millicell® ERS-2 Voltohmmeter)
-
Sterile PBS
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density (e.g., 6 x 10⁴ cells/cm²).
-
Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
Monitor the formation of the monolayer by measuring TEER every other day. The TEER values should plateau, indicating a mature barrier.
-
Once a stable and high TEER is achieved (typically >250 Ω·cm²), the cells are ready for the experiment.
-
Wash the monolayers gently with pre-warmed sterile PBS.
-
Add fresh culture medium containing different concentrations of this compound to the apical compartment. Add fresh medium without the compound to the basolateral compartment. Include a vehicle control.
-
Measure TEER at various time points (e.g., 0, 1, 4, 8, 24 hours) after treatment.
-
To calculate the TEER value (in Ω·cm²), subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert.
-
A significant decrease in TEER indicates a disruption of the intestinal barrier function.
Western Blot for Cleaved Caspase-3
This protocol is for detecting the activation of caspase-3 in intestinal epithelial cells treated with this compound.
Materials:
-
Intestinal epithelial cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading. An increase in the band corresponding to cleaved caspase-3 (17/19 kDa) indicates apoptosis activation.
Visualizations
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Proposed anti-secretory mechanism of loperamide in intestinal epithelial cells.
References
- 1. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the prodrug this compound, loperamide, and placebo on jejunal motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loperamide. Survey of studies on mechanism of its antidiarrheal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting loperamide oxide solubility issues in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of loperamide oxide in aqueous buffers. Given the limited availability of direct experimental data on this compound's solubility, this guide offers practical advice based on its chemical properties as a prodrug of loperamide and the general characteristics of tertiary amine N-oxides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
This compound is the N-oxide prodrug of loperamide, an active antidiarrheal agent.[1] The addition of an oxygen atom to the piperidine nitrogen makes this compound more polar than loperamide. In the gastrointestinal tract, this compound is reduced to loperamide, its active form.[1]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the likely causes?
Difficulties in dissolving this compound in aqueous buffers can stem from several factors:
-
pH of the Buffer: The solubility of amine-containing compounds is highly pH-dependent. While tertiary amine N-oxides are generally more water-soluble than their parent amines, their solubility can still be influenced by pH.[2]
-
Buffer Composition: The type and concentration of salts in your buffer can impact the solubility of your compound through common ion effects or salting out.
-
Concentration: The desired final concentration of this compound may exceed its solubility limit in the chosen aqueous buffer.
-
Purity and Salt Form of the Compound: The purity and whether this compound is in its free base or a salt form will significantly affect its solubility.
Q3: How does pH affect the solubility of this compound?
Loperamide is a weak base with a pKa variously reported as 8.66 or 9.41.[1][3] This means it is more soluble in acidic conditions where it is protonated. This compound, as a tertiary amine N-oxide, is also a weak base. One source provides a predicted pKa for the strongest basic function of this compound as 4.31. If this prediction is accurate, this compound would be significantly less basic than loperamide, and its solubility would be expected to increase at a pH below 4.31. It is crucial to experimentally determine the optimal pH for solubilization.
Q4: What is the recommended procedure for preparing an aqueous solution of this compound?
Due to the limited aqueous solubility of many organic compounds, a common strategy is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
-
Prepare a Stock Solution: Dissolve the this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO). Some sources indicate this compound is soluble in DMSO.
-
Dilute into Aqueous Buffer: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This technique, sometimes called "antisolvent precipitation," can help to create a fine dispersion or a solution if the final concentration is below the solubility limit. It is important to keep the final concentration of the organic solvent low, as it may affect your experiment.
Q5: My this compound precipitates out of solution over time. How can I prevent this?
Precipitation of a compound from a solution that was initially clear suggests that the solution is supersaturated and thermodynamically unstable. To address this:
-
Lower the Concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Optimize the Co-solvent Percentage: A small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. However, the tolerance of your experimental system to the co-solvent must be considered.
-
Adjust the pH: If your experiment allows, adjusting the pH of the buffer to a more acidic value may improve the long-term stability of the solution.
-
Prepare Fresh Solutions: It is always recommended to prepare aqueous solutions of sparingly soluble compounds fresh for each experiment to avoid issues with precipitation and potential degradation.
Data Presentation
Table 1: Chemical and Physical Properties of Loperamide and this compound
| Property | Loperamide | This compound |
| Molecular Formula | C₂₉H₃₃ClN₂O₂ | C₂₉H₃₃ClN₂O₃ |
| Molecular Weight | ~477.04 g/mol | ~493.04 g/mol |
| pKa | 8.66 / 9.41 | 4.31 (Predicted) |
| Predicted LogP | 5.13 | 3.65 |
Table 2: Reported Solubility of Loperamide Hydrochloride
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL | |
| DMSO | ~2.5 mg/mL | |
| Dimethylformamide (DMF) | ~2.5 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water (pH 1.7) | 1.4 mg/mL (0.14 g/100ml ) | |
| Citrate-phosphate (pH 6.1) | 0.08 mg/mL (0.008 g/100ml ) | |
| Citrate-phosphate (pH 7.9) | <0.01 mg/mL (<0.001 g/100ml ) |
Note: There is a lack of specific experimental solubility data for this compound in aqueous buffers in the public domain. The data for loperamide hydrochloride is provided for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer using an organic stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM DMSO Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.93 mg of this compound (MW: 493.04 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare the Aqueous Working Solution:
-
Place the desired volume of your aqueous buffer into a sterile tube.
-
While vigorously vortexing the buffer, add the required volume of the 10 mM this compound stock solution dropwise to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
-
Observation and Use:
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may indicate that the final concentration exceeds the solubility limit.
-
Use the freshly prepared aqueous working solution immediately for your experiments.
-
Protocol 2: Kinetic Solubility Assessment of this compound
This protocol outlines a method to quickly assess the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of interest
-
96-well microplate (clear, flat-bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a suitable wavelength for this compound.
Procedure:
-
Prepare a Serial Dilution of the Stock Solution:
-
In a 96-well plate, perform a serial dilution of the 10 mM this compound stock solution in DMSO.
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add a fixed volume of the aqueous buffer to each well (e.g., 198 µL).
-
Transfer a small, equal volume of each concentration from the DMSO serial dilution plate to the corresponding wells of the aqueous buffer plate (e.g., 2 µL). This will result in a range of final this compound concentrations with a constant final DMSO concentration (e.g., 1%).
-
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
After incubation, measure the absorbance of each well at a predetermined wavelength.
-
-
Data Analysis:
-
Plot the absorbance as a function of the this compound concentration. The concentration at which the absorbance plateaus or becomes non-linear is an indication of the kinetic solubility limit under these conditions.
-
Visualizations
Caption: Prodrug activation pathway of this compound.
Caption: Experimental workflow for determining aqueous solubility.
Caption: Troubleshooting decision tree for solubility issues.
References
Technical Support Center: Strategies for Enhancing Loperamide Oxide Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing loperamide oxide in in vitro assays, achieving and maintaining its solubility can be a critical experimental hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is the prodrug of loperamide, a peripherally acting µ-opioid receptor agonist.[1] Like its active metabolite, this compound is a lipophilic molecule with limited aqueous solubility, which can lead to precipitation in the aqueous environment of in vitro assays. This precipitation can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the general solubility characteristics of loperamide and its prodrug, this compound?
Q3: What is the primary mechanism of action of this compound in in vitro systems?
A3: this compound acts as a prodrug and is converted to its active form, loperamide. Loperamide is a potent and selective agonist of the µ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the µ-opioid receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Troubleshooting Guide
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer or Cell Culture Media
Cause: This is the most common issue and arises from the poor aqueous solubility of this compound. When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous medium, the compound can "crash out" of solution.
Solutions:
-
Optimize Stock Solution and Dilution Technique:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.
-
When preparing the working solution, do not add the stock solution directly to the full volume of the aqueous buffer. Instead, add the stock solution to a small volume of the buffer while vortexing to ensure rapid mixing and dispersion. Then, add this intermediate dilution to the final volume.
-
Ensure the final concentration of the organic solvent in the assay is as low as possible (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
-
-
pH Adjustment:
-
The solubility of loperamide, and likely this compound, is pH-dependent, with increased solubility at a lower pH. If your experimental conditions permit, using a slightly acidic buffer may help to maintain solubility.
-
-
Use of Co-solvents:
-
Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol or propylene glycol, in the final aqueous solution can help to increase the solubility of this compound.
-
Issue 2: Low and Inconsistent Bioavailability in Cell-Based Assays
Cause: Poor solubility can lead to the formation of micro-precipitates that are not visible to the naked eye, resulting in a lower effective concentration of the compound available to the cells.
Solutions:
-
Employ Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
-
-
Sonication:
-
Brief sonication of the final working solution can help to break down small aggregates and improve the dispersion of the compound.
-
Quantitative Data Summary
The following table summarizes the available solubility data for loperamide, which can be used as a proxy for this compound.
| Solvent | Solubility of Loperamide Hydrochloride | Reference |
| Dimethyl Sulfoxide (DMSO) | ~2.5 mg/mL | |
| Ethanol | ~10 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Propylene Glycol | 149.65 ± 1.38 mg/mL | |
| Water (pH 7.1) | 0.14 g/100 mL | |
| Citrate-phosphate (pH 6.1) | 0.008 g/100 mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using an Organic Solvent
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile, filtered pipette tips
-
Aqueous buffer or cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. In a sterile environment, accurately weigh the required amount of this compound powder and transfer it to a sterile amber vial. b. Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex the vial until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary. d. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM): a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. In a sterile tube, add a small volume of the pre-warmed aqueous buffer or cell culture medium. c. While vortexing the tube, add the required volume of the 10 mM stock solution to the buffer to create an intermediate dilution. d. Add the remaining volume of the pre-warmed buffer or medium to reach the final desired concentration of 10 µM. e. Gently mix the final solution before adding it to the in vitro assay.
Protocol 2: Enhancing this compound Solubility with β-Cyclodextrin
Materials:
-
This compound powder
-
β-Cyclodextrin (or HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a Saturated Solution of β-Cyclodextrin: a. Add an excess amount of β-cyclodextrin to deionized water in a beaker. b. Stir the solution vigorously at room temperature for 24-48 hours to ensure saturation. c. Filter the solution through a 0.22 µm syringe filter to remove undissolved cyclodextrin.
-
Prepare the this compound-Cyclodextrin Inclusion Complex (Kneading Method): a. Place a known amount of this compound in a mortar. b. Add a small amount of the saturated β-cyclodextrin solution to the this compound to form a paste. c. Knead the paste thoroughly for 30-60 minutes. d. Dry the resulting paste in a desiccator or oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. e. The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
-
Preparation of Working Solution: a. Dissolve the prepared inclusion complex powder directly in the aqueous assay buffer or cell culture medium to the desired final concentration.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified µ-opioid receptor signaling cascade.
References
Technical Support Center: Optimizing Loperamide Oxide and Loperamide for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with loperamide oxide and its active form, loperamide, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Should I use this compound or loperamide for my cell-based assay?
This is the most critical question for designing your in vitro experiments.
-
Use Loperamide for most in vitro studies. this compound is a prodrug, meaning it is biologically inactive and requires conversion to its active form, loperamide. In vivo, this conversion is primarily carried out by the anaerobic bacteria in the gut.
-
Cell cultures generally lack the necessary microflora or enzymes to efficiently reduce this compound to loperamide. Therefore, treating cells with this compound directly will likely result in no observable effect, as the active compound is not present in sufficient concentrations.
-
This compound is suitable for in vivo studies where the goal is to investigate its pharmacokinetic and pharmacodynamic properties as a prodrug.
The following diagram illustrates the decision-making process for selecting the appropriate compound for your experiment.
Q2: What is the primary mechanism of action for loperamide?
Loperamide is a potent agonist of the μ-opioid receptor (mu-opioid receptor) .[1] Its primary on-target effect, particularly in the gastrointestinal tract, is to bind to these receptors on the enteric neurons. This binding leads to a decrease in the release of neurotransmitters like acetylcholine and prostaglandins, which in turn reduces gut motility and increases fluid absorption.[2]
Q3: I am seeing cytotoxic effects with loperamide at concentrations lower than expected. Why?
While loperamide is known to induce apoptosis and cytotoxicity in various cancer cell lines at micromolar concentrations, it also has potent off-target effects at nanomolar concentrations. The most significant of these is the blockade of the hERG potassium channel , which can occur at concentrations as low as 33-90 nM.[3][4] Inhibition of other ion channels, such as sodium and calcium channels, also occurs at sub-micromolar to low micromolar concentrations.[5]
If your cell type is particularly sensitive to ion channel disruption, you may observe cytotoxic or anti-proliferative effects at concentrations well below those reported for apoptosis induction in cancer cell lines.
The diagram below illustrates the on-target and major off-target pathways of loperamide.
Q4: How should I prepare a stock solution of loperamide for my experiments?
Loperamide hydrochloride is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO and ethanol.
-
Primary Solvent: Use 100% DMSO to prepare a high-concentration stock solution (e.g., 10-25 mg/mL or ~20-50 mM).
-
Storage: Store the DMSO stock solution at -20°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw the stock solution and dilute it directly into your pre-warmed cell culture medium to the final desired concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is non-toxic to your cells, typically less than 0.5% , and ideally below 0.1%. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.
-
Aqueous Stability: Do not store diluted aqueous solutions of loperamide for more than one day.
Q5: My loperamide solution precipitated when I added it to the cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Check Final Concentration: Your final experimental concentration may exceed loperamide's solubility in the aqueous medium. Try a lower concentration.
-
Improve Mixing Technique: Add the DMSO stock to the medium while vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that can cause immediate precipitation.
-
Increase Serum Content (If possible): Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. If your experimental design allows, a higher percentage of FBS might improve solubility.
-
Reduce Final DMSO Volume: Prepare a more concentrated intermediate dilution in your medium so that you add a smaller volume to your final culture well.
Data Presentation: Loperamide Activity
The following tables summarize the concentrations at which loperamide has been observed to have biological effects in various in vitro assays.
Table 1: Cytotoxic Concentrations of Loperamide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| U2OS | Human Osteosarcoma | 11.8 ± 2.8 | 24 |
| AML Primary Cells | Human Leukemia | 11.87 - 25.96 | 24 |
| ALL Primary Cells | Human Leukemia | 12.78 - 20.58 | 24 |
| MCF7 | Human Breast Cancer | 23.6 ± 2.5 | 24 |
| HepG2 | Human Liver Cancer | 23.7 ± 1.3 | 24 |
| SMMC7721 | Human Liver Cancer | 24.2 ± 2.1 | 24 |
| SPC-A1 | Human Lung Cancer | 25.9 ± 3.1 | 24 |
| SKOV3-DDP | Human Ovarian Cancer | 27.1 ± 2.5 | 24 |
| ACHN | Human Renal Cancer | 28.5 ± 3.4 | 24 |
| SGC7901 | Human Gastric Cancer | 35.4 ± 3.5 | 24 |
| H460 | Human Lung Cancer | 41.4 ± 2.1 | 24 |
| OECM-1 | Human Oral Cancer | 34.29 | 72 |
| D-17 | Canine Osteosarcoma | ~7.2 - 27 | 24, 48, 72 |
Data compiled from multiple sources.
Table 2: On-Target and Off-Target Inhibitory Concentrations of Loperamide
| Target | System | IC50 / Ki |
| On-Target | ||
| μ-Opioid Receptor (Ki) | Human cloned receptor | ~3 nM |
| μ-Opioid Receptor (cAMP IC50) | CHO cells expressing human MOR | 25 nM |
| μ-Opioid Receptor (GTPγS EC50) | CHO cells expressing human MOR | 56 nM |
| Off-Target | ||
| hERG (IKr) Potassium Channel | HEK293 cells / patch clamp | 33 - 90 nM |
| Voltage-gated Sodium Channel (Nav1.5) | Patch clamp | 239 - 297 nM |
| High-Voltage Activated Ca2+ Channels | Cultured hippocampal neurons | 900 nM |
| Calmodulin Binding | [3H]trifluoperazine competition | Potent Inhibitor |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Assessing Loperamide-Induced Cytotoxicity using MTT Assay
This protocol provides a framework for determining the IC50 value of loperamide in an adherent cell line.
Materials:
-
Target cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
Loperamide Hydrochloride
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Workflow Diagram:
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow them to adhere overnight at 37°C, 5% CO2.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of loperamide in DMSO.
-
Perform serial dilutions of the stock in complete culture medium to create 2x concentrated working solutions. A typical final concentration range to test would be 1 µM to 100 µM.
-
Prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x loperamide working solutions or 2x vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight in the dark at room temperature.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the logarithm of loperamide concentration to determine the IC50 value using non-linear regression.
Protocol 2: Assessing Loperamide-Induced Apoptosis by Annexin V/PI Staining
This protocol outlines the detection of early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells via flow cytometry.
Materials:
-
Target cell line
-
6-well plates
-
Loperamide Hydrochloride stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in kit)
-
PBS (Phosphate-Buffered Saline), ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with loperamide at various concentrations (e.g., 0, 10 µM, 25 µM, 50 µM) for a specific duration (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells collected from the medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
References
- 1. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proarrhythmic mechanisms of the common anti-diarrheal medication loperamide: revelations from the opioid abuse epidemic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of loperamide-mediated block of hERG channels at physiological temperature and its proarrhythmia propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Loperamide oxide stability testing in different physiological buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers encountering challenges during the stability testing of loperamide oxide in various physiological buffers. The following information is designed to offer troubleshooting strategies and answers to frequently asked questions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section addresses common issues that may arise during the stability testing of this compound and offers step-by-step solutions.
Issue 1: High Variability in this compound Concentration Over Time
Problem: You are observing inconsistent and highly variable concentrations of this compound in your stability samples, making it difficult to determine a clear degradation trend.
Possible Causes and Solutions:
-
Inconsistent Sample Handling: Variations in temperature and light exposure during sample processing can lead to inconsistent degradation.
-
Solution: Ensure all samples are processed under identical conditions. Work on ice and protect samples from light by using amber vials or covering them with aluminum foil.
-
-
pH Fluctuation in Buffer: Small changes in the pH of the physiological buffer can significantly impact the stability of this compound.
-
Solution: Prepare fresh buffers for each experiment and verify the pH before and after the addition of the this compound stock solution. Use a calibrated pH meter.
-
-
Microbial Contamination: Bacterial or fungal growth in the buffer can lead to enzymatic degradation of the compound.
-
Solution: Use sterile buffers and aseptic techniques during your experiments. Consider adding a broad-spectrum antimicrobial agent if compatible with your analytical method.
-
Issue 2: Rapid Degradation of this compound in Simulated Gastric Fluid (SGF)
Problem: this compound appears to be degrading almost instantaneously upon addition to SGF (pH 1.2-3.0).
Possible Causes and Solutions:
-
Acid-Catalyzed Hydrolysis: The N-oxide functional group can be susceptible to hydrolysis under strongly acidic conditions.
-
Solution: This is an expected outcome. The goal is to quantify the rate of degradation. Ensure your time points for sample collection are very short initially (e.g., 0, 1, 5, 10, 15, 30 minutes) to accurately model the rapid degradation kinetics.
-
-
Precipitation of this compound: The compound may be precipitating out of the acidic solution, leading to a perceived loss of concentration.
-
Solution: Visually inspect the samples for any precipitate. Perform a solubility test for this compound in SGF. If solubility is an issue, consider using a co-solvent, but be mindful of its potential impact on stability.
-
Issue 3: Unexpected Appearance of the Parent Drug (Loperamide) in Samples
Problem: You are detecting loperamide in your stability samples, suggesting the reduction of this compound.
Possible Causes and Solutions:
-
Reducing Agents in Buffer Components: Some buffer components or impurities could act as reducing agents.
-
Solution: Use high-purity (e.g., HPLC grade) reagents for buffer preparation.
-
-
In Vitro Reduction in Biological Matrices: If using buffers containing biological components (e.g., cell lysates, tissue homogenates), endogenous enzymes or reducing substances like glutathione could be responsible.
-
Solution: For purely chemical stability testing, avoid biological matrices. If their presence is necessary for the experimental design, consider adding enzyme inhibitors or performing the experiment under anaerobic conditions to minimize reduction.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in physiological buffers?
A1: The primary degradation pathway for this compound in aqueous buffers is expected to be the reduction back to its parent drug, loperamide. Under strongly acidic or oxidative conditions, further degradation of the loperamide molecule may occur.
Q2: Which analytical method is best suited for this compound stability studies?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is ideal.[1] The method should be able to separate this compound from loperamide and other potential degradation products.
Q3: How should I prepare my this compound stock solution for stability testing?
A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent like methanol or DMSO and then dilute it into the physiological buffer to the desired final concentration. Be aware of the final percentage of the organic solvent in your buffer, as it can influence stability.
Q4: What are the key factors that influence the stability of N-oxide compounds like this compound?
A4: The main factors are pH, temperature, light, and the presence of oxidizing or reducing agents.[2] N-oxides are generally more stable at neutral to slightly alkaline pH and can be susceptible to degradation under acidic conditions or upon exposure to heat and UV light.[2][3]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Phosphate-Buffered Saline (PBS)
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Preparation of PBS (pH 7.4): Prepare a 10 mM phosphate buffer containing 137 mM NaCl and 2.7 mM KCl. Adjust the pH to 7.4 using phosphoric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.
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Preparation of this compound Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Spike the appropriate volume of the stock solution into the PBS to achieve a final concentration of 10 µg/mL.
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Incubation: Aliquot the this compound solution in PBS into amber glass vials and incubate them in a temperature-controlled chamber at 25°C and 37°C.
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Sample Collection: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).
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Sample Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.
Protocol 2: Forced Degradation Study of this compound
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 10 µg/mL. Incubate at 60°C. Collect samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 10 µg/mL. Incubate at 60°C. Collect samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide to a final concentration of 10 µg/mL. Keep at room temperature. Collect samples at 0, 1, 2, 4, and 8 hours. Quench the reaction with a small amount of sodium bisulfite solution before HPLC analysis.
Data Presentation
Table 1: Stability of this compound (10 µg/mL) in Physiological Buffers at 37°C
| Time (hours) | % Remaining in SGF (pH 1.2) | % Remaining in SIF (pH 6.8) | % Remaining in PBS (pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 45.2 | 98.5 | 99.1 |
| 2 | 20.1 | 97.2 | 98.5 |
| 4 | 4.5 | 95.1 | 97.3 |
| 8 | <1.0 | 92.8 | 96.1 |
| 24 | ND | 85.3 | 92.5 |
ND: Not Detected. Data are hypothetical and for illustrative purposes.
Table 2: Forced Degradation of this compound (10 µg/mL)
| Condition | Incubation Time (hours) | % this compound Remaining | Major Degradation Product |
| 0.1 M HCl, 60°C | 8 | 15.8 | Loperamide |
| 0.1 M NaOH, 60°C | 8 | 88.2 | Loperamide |
| 3% H₂O₂, RT | 8 | 75.4 | Unknown Oxidative Adducts |
RT: Room Temperature. Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for this compound stability testing.
References
Identifying and minimizing off-target effects of loperamide oxide in research
Welcome to the technical support center for researchers using loperamide oxide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize potential off-target effects in your experiments. As this compound is a prodrug that is converted to loperamide, this guide focuses on the well-documented on-target and off-target effects of loperamide.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound is a prodrug of loperamide. In the gastrointestinal tract, it is converted to loperamide, which then acts as a potent µ-opioid receptor agonist in the myenteric plexus of the large intestine.[2] This is its primary on-target effect, leading to a decrease in the tone of the longitudinal and circular smooth muscles of the intestinal wall. The result is an increased transit time for material in the intestine, allowing for greater absorption of water and electrolytes, which is the basis of its anti-diarrheal action.
Q2: What are the major off-target effects of loperamide that I should be aware of in my research?
A2: The most significant off-target effects of loperamide are dose-dependent and primarily involve cardiotoxicity and central nervous system (CNS) effects.
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Cardiotoxicity: At supra-therapeutic concentrations, loperamide is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can prolong the QT interval and lead to potentially fatal cardiac arrhythmias like Torsades de Pointes.[3][4][5] It can also inhibit cardiac sodium and calcium channels.
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CNS Effects: Loperamide is a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which typically prevents it from entering the CNS at therapeutic doses. However, at very high concentrations or when co-administered with P-gp inhibitors, loperamide can cross the blood-brain barrier and exert central opioid effects, such as respiratory depression.
Q3: How can I distinguish between on-target µ-opioid receptor effects and off-target effects in my cellular assays?
A3: To differentiate between on-target and off-target effects, you can use a combination of specific antagonists and control cell lines.
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Use of Antagonists: To confirm that an observed effect is mediated by the µ-opioid receptor, you can attempt to block the effect with a specific µ-opioid antagonist, such as naloxone. If the effect is reversed or prevented by naloxone, it is likely an on-target effect.
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Control Cell Lines: Utilize cell lines that do not express the µ-opioid receptor but do express the potential off-target proteins (e.g., hERG channels). If you observe an effect in these cells, it is likely an off-target effect.
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Concentration-Response Curves: On-target effects should occur at lower, more pharmacologically relevant concentrations of loperamide, while off-target effects typically require higher concentrations.
Troubleshooting Guide
Problem 1: I am observing unexpected cardiac-related effects (e.g., changes in action potential duration) in my cardiomyocyte cell line.
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Possible Cause: This is likely due to the off-target inhibition of cardiac ion channels by loperamide, particularly the hERG potassium channel.
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Troubleshooting Steps:
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Confirm hERG Inhibition: Conduct a specific hERG inhibition assay, such as a patch-clamp electrophysiology or a thallium flux assay, to quantify the extent of hERG channel blockade by the concentrations of loperamide used in your experiments.
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Assess Other Ion Channels: If possible, also assess the effects on cardiac sodium (Nav1.5) and calcium (Cav1.2) channels, as loperamide can inhibit these at higher concentrations.
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Dose-Response Analysis: Perform a dose-response curve to determine the IC50 for these off-target effects and compare it to the EC50 for your intended on-target effect. This will help establish a therapeutic window where on-target effects can be observed with minimal off-target cardiac effects.
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Problem 2: My in vivo animal study is showing unexpected CNS-related side effects (e.g., sedation, respiratory depression).
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Possible Cause: This suggests that loperamide may be crossing the blood-brain barrier in your animal model. This could be due to high dosing, inhibition of P-glycoprotein (P-gp) transporters, or impaired metabolism.
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Troubleshooting Steps:
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Evaluate P-gp Function: Assess whether other compounds in your experimental paradigm could be inhibiting P-gp. If so, consider removing them or using a suitable negative control. You can perform an in vitro P-gp inhibition assay to test for this interaction directly.
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Assess Metabolic Stability: Loperamide is primarily metabolized by CYP3A4 and CYP2C8 in the liver. If your experimental model involves liver impairment or co-administration of CYP3A4/CYP2C8 inhibitors, this could lead to higher systemic concentrations of loperamide. An in vitro drug metabolism assay using liver microsomes can help assess the metabolic profile.
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Dose Adjustment: Reduce the dose of this compound to the lowest effective dose for your on-target endpoint to minimize systemic exposure.
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Quantitative Data on Loperamide's Off-Target Effects
The following tables summarize the half-maximal inhibitory concentrations (IC50) of loperamide on key off-target ion channels.
| Target Ion Channel | IC50 Value (µM) | Cell Line/System | Reference |
| hERG (Kv1.1) | 0.033 | HEK293 (at 37°C) | |
| hERG (Kv1.1) | 0.040 | CHO | |
| hERG (Kv1.1) | 0.089 | CHO (at room temp) | |
| hERG (Kv1.1) | < 0.090 | HEK293 (at 37°C) | |
| hERG (Kv1.1) | 0.390 | Not Specified | |
| N-desmethyl loperamide on hERG | ~7.5-fold weaker than loperamide | Not Specified |
| Target Ion Channel | IC50 Value (µM) | Cell Line/System | Reference |
| Nav1.5 (cardiac) | 0.239 | Not Specified | |
| Nav1.5 (cardiac) | 0.526 | Not Specified | |
| Nav1.7 | 1.86 | HEK293 | |
| Nav1.8 | 0.60 | ND7/23 | |
| Nav1.9 | 3.48 | Not Specified |
| Target Ion Channel | IC50 Value (µM) | Cell Line/System | Reference |
| High-Voltage-Activated (HVA) Ca2+ Channels | 0.9 | Rat Hippocampal Neurons | |
| High-Voltage-Activated (HVA) Ca2+ Channels | 2.5 | Mouse Hippocampal Neurons | |
| Cav1.2 | 4.091 | Not Specified |
Experimental Protocols
Protocol 1: hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
This protocol outlines the general steps for assessing loperamide's inhibitory effect on hERG channels using an automated patch-clamp system.
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Cell Culture:
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Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel in the appropriate medium and conditions until they reach 80-90% confluency.
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-
Cell Preparation:
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Harvest the cells using a non-enzymatic cell dissociation solution.
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Centrifuge the cell suspension and resuspend the pellet in the appropriate external solution for the patch-clamp system.
-
-
Automated Patch-Clamp Procedure:
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Load the cell suspension and the test compound (loperamide) dilutions onto the automated patch-clamp system.
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The system will automatically establish whole-cell patch-clamp configurations.
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Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing pulse to +40 mV followed by a repolarizing ramp or step to measure the tail current.
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-
Data Acquisition and Analysis:
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Record the hERG tail current in the absence (control) and presence of various concentrations of loperamide.
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Calculate the percentage of current inhibition for each concentration.
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Plot the percentage of inhibition against the loperamide concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.
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Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay (Bidirectional Permeability Assay)
This protocol describes how to assess if a compound inhibits P-gp using Caco-2 cell monolayers.
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Cell Culture:
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Seed Caco-2 cells on permeable filter supports (e.g., Transwell inserts) and culture for 21-25 days to allow for differentiation into a polarized monolayer.
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-
Assay Procedure:
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Wash the Caco-2 monolayers with transport buffer.
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Add the P-gp substrate (e.g., digoxin) with and without the test compound (loperamide) to either the apical (A) or basolateral (B) chamber.
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Incubate at 37°C with gentle shaking.
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At specified time points, collect samples from the receiver chamber (B for A-to-B transport and A for B-to-A transport).
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-
Sample Analysis:
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Quantify the concentration of the P-gp substrate in the collected samples using LC-MS/MS.
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Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
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Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). A significant reduction in the ER in the presence of the test compound indicates P-gp inhibition.
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Protocol 3: In Vitro Drug Metabolism Assay (Human Liver Microsomes)
This protocol is for determining the metabolic stability of loperamide by cytochrome P450 enzymes.
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Incubation Mixture Preparation:
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Prepare a reaction mixture containing human liver microsomes (0.2-0.5 mg/mL protein), a NADPH-regenerating system, and buffer in a microcentrifuge tube.
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Metabolic Reaction:
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Pre-incubate the mixture at 37°C.
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Initiate the reaction by adding loperamide to the mixture.
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Incubate at 37°C with shaking.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
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-
Sample Processing and Analysis:
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Centrifuge the samples to pellet the protein.
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Analyze the supernatant for the remaining concentration of loperamide using LC-MS/MS.
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-
Data Analysis:
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Plot the natural logarithm of the percentage of remaining loperamide against time.
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The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
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Visualizations
Caption: Off-target signaling pathways of loperamide.
Caption: Experimental workflow for hERG patch clamp assay.
Caption: Troubleshooting logic for off-target effects.
References
- 1. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The Potential Mechanisms behind Loperamide-Induced Cardiac Arrhythmias Associated with Human Abuse and Extreme Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proarrhythmic mechanisms of the common anti-diarrheal medication loperamide: revelations from the opioid abuse epidemic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
Technical Support Center: Loperamide Oxide in Gut Motility Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing loperamide oxide in gut motility experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
This compound is a prodrug of loperamide, meaning it is an inactive precursor that is converted into the active drug, loperamide, within the body.[1][2] This conversion primarily occurs through reduction by the gut microbiota in the lower gastrointestinal tract.[1] This gradual activation is thought to provide a more localized effect in the gut with potentially fewer systemic side effects compared to direct administration of loperamide.[1]
Q2: What is the mechanism of action of loperamide on gut motility?
Loperamide, the active form of this compound, is a potent µ-opioid receptor agonist.[3] It acts on the µ-opioid receptors located on the enteric neurons within the myenteric plexus of the intestinal wall. Activation of these receptors inhibits the release of excitatory neurotransmitters like acetylcholine and prostaglandins. This suppression of neuronal activity leads to decreased peristalsis and fluid secretion, resulting in a longer gastrointestinal transit time and increased absorption of fluids and electrolytes.
Q3: What are the expected effects of this compound on gut motility?
Administration of this compound is expected to decrease gut motility. Studies have shown that it prolongs whole-gut transit time. In clinical settings, it has been shown to reduce wet stool weight and improve symptoms of diarrhea. In animal models, loperamide (the active metabolite) dose-dependently reduces gastrointestinal motor function.
Q4: How is this compound prepared for in vivo studies?
This compound is typically stored at -20°C and has a stability of at least 2 years under these conditions. For oral administration in animal studies, if pure loperamide hydrochloride is difficult to dissolve, pulverized commercial tablets (like Imodium®) can be used, dissolved in sterile saline. It is crucial to ensure a homogenous suspension for consistent dosing. For other formulations, solid lipid nanoparticles have been explored to increase oral absorption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in gut motility measurements between subjects. | 1. Inconsistent Gut Microbiota: The conversion of this compound to loperamide is dependent on the gut microbiota. Individual differences in microbial composition can lead to varied responses. 2. Diet and Housing Conditions: Animal diet, stress levels, and housing conditions can significantly impact baseline gut motility and response to treatment. 3. Inconsistent Dosing: Inaccurate or inconsistent administration of the this compound suspension. | 1. Standardize Gut Microbiota: If possible, co-house animals or use animals from the same litter to minimize microbial variability. Consider microbiome analysis as a covariate in your statistical analysis. 2. Standardize Environment: Ensure all animals are housed under identical conditions with a consistent diet and handling procedures to minimize stress. 3. Ensure Consistent Dosing: Thoroughly vortex the this compound suspension before each administration to ensure homogeneity. Use precise oral gavage techniques. |
| No significant effect of this compound on gut motility observed. | 1. Insufficient Dose: The administered dose may be too low to elicit a measurable effect. 2. Inefficient Prodrug Conversion: The gut environment of the study animals may not be conducive to the efficient reduction of this compound to loperamide. This can be due to the specific composition of their gut flora or other factors. 3. Timing of Measurement: The time point for assessing gut motility may not be optimal to capture the peak effect of the drug. | 1. Conduct a Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal dose for your specific animal model and experimental conditions. 2. Verify Prodrug Conversion: If possible, measure the plasma or fecal levels of both this compound and loperamide to confirm conversion. Consider using loperamide directly as a positive control. 3. Optimize Measurement Time: Conduct a time-course experiment to identify the time of maximum effect after this compound administration. |
| Unexpected side effects or animal distress. | 1. Overdose: High doses of loperamide can lead to severe constipation, paralytic ileus, and central nervous system depression. 2. Off-target Effects: Although designed for peripheral action, very high doses of loperamide can potentially cross the blood-brain barrier. | 1. Review and Adjust Dose: Carefully review the dose calculations. If signs of overdose are observed, provide supportive care and consult with a veterinarian. For cases of ingestion, activated charcoal can be administered to reduce absorption. 2. Monitor Animals Closely: Observe animals for any signs of distress or adverse effects and record them meticulously. |
| Difficulty in dissolving loperamide for administration. | 1. Poor Solubility: Loperamide hydrochloride has poor water solubility. | 1. Use Commercial Formulations: Pulverize commercially available loperamide tablets (e.g., Imodium®) and suspend them in a suitable vehicle like saline. 2. Alternative Formulations: Consider preparing solid dispersions with polymers like PEG6000 or using solid lipid nanoparticles to improve solubility and dissolution. |
Quantitative Data
Table 1: Effect of this compound and Loperamide on Jejunal Motor Activity in Humans
| Treatment | Dose | Change in Number of Contractions | Change in Area Under the Curve |
| Placebo | - | No discernible effect | No discernible effect |
| This compound | 2 mg | No discernible effect | No discernible effect |
| This compound | 4 mg | Significant increase | Significant increase |
| Loperamide | 4 mg | Significant increase | Significant increase |
Table 2: Effect of Loperamide on Colonic Motor Complexes (CMCs) in Isolated Mouse Colon
| Parameter | Control | Loperamide (100 nM) |
| CMC Frequency (min⁻¹) | 0.69 ± 0.04 | 0.36 ± 0.03 |
| CMC Velocity (mm s⁻¹) | 2.39 ± 0.27 | 1.28 ± 0.21 |
| CMC Propagation Distance (mm) | 38.60 ± 1.42 | 29.70 ± 0.84 |
| CMC Interval (s) | 67.12 ± 5.06 | 93.97 ± 8.36 |
Table 3: Loperamide-Induced Changes in Gastrointestinal Transit in Rats
| Parameter | Control Group | Loperamide (LOP) Group | % Change |
| Mean Gastric Emptying Time (MGET) (min) | 105.1 ± 7.96 | 118.4 ± 9.592 | +12% |
| Mean Cecum Arrival Time (MCAT) (min) | 237.5 ± 8.26 | 247.4 ± 8.38 | +5% |
Experimental Protocols
Charcoal Meal Gastrointestinal Transit Test in Rodents
This protocol is a common method to assess the effect of compounds on in vivo gastrointestinal motility.
Materials:
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This compound or loperamide solution/suspension
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Vehicle control (e.g., saline)
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Charcoal meal: Typically a 5-10% suspension of activated charcoal in a 5-10% gum acacia or methylcellulose solution.
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Oral gavage needles
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Dissection tools
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Ruler
Procedure:
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Animal Fasting: Fast the animals (e.g., mice or rats) for a specific period (e.g., 12-24 hours) before the experiment, with free access to water. This reduces variability due to food in the GI tract.
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Drug Administration: Administer this compound, loperamide, or vehicle control orally via gavage at the desired dose and volume.
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Waiting Period: Allow a specific amount of time to elapse for the drug to take effect (e.g., 30-60 minutes). This should be determined from pilot studies or literature.
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Charcoal Meal Administration: Administer a defined volume of the charcoal meal suspension orally via gavage (e.g., 0.1 mL/10g body weight for mice).
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Transit Time: After a set period (e.g., 20-30 minutes), humanely euthanize the animals.
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Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
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Lay the small intestine flat on a surface without stretching it and measure its total length.
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Measure the distance the charcoal meal has traveled from the pylorus.
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Calculation: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100
Visualizations
Caption: this compound activation and mechanism of action.
Caption: Charcoal meal gut motility experimental workflow.
Caption: Troubleshooting logic for high result variability.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the prodrug this compound, loperamide, and placebo on jejunal motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel insights into mechanisms of inhibition of colonic motility by loperamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Loperamide Oxide and Gut Microbiome Research in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of loperamide oxide on gut microbiome composition in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
This compound is a prodrug of loperamide, an opioid-receptor agonist used to treat diarrhea.[1] In the gastrointestinal tract, this compound is converted to its active form, loperamide, by anaerobic bacteria.[2] This conversion is expected to result in higher concentrations of the active drug in the lower intestinal lumen with potentially fewer systemic effects compared to direct administration of loperamide.[3]
Q2: What is the primary mechanism by which this compound is expected to impact the gut microbiome?
The impact of this compound on the gut microbiome is primarily believed to be mediated by its active form, loperamide. The effects of loperamide are thought to be twofold:
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Indirect Effects via Increased Intestinal Transit Time: Loperamide binds to mu-opioid receptors in the gut wall, which inhibits the release of acetylcholine and prostaglandins.[1][4] This action reduces peristalsis, increases intestinal transit time, and enhances fluid absorption. The slower transit time can alter the gut environment, providing more time for certain bacterial species to proliferate, thus changing the overall composition of the microbiome.
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Direct Antibacterial Effects: Recent studies have shown that loperamide itself possesses antibacterial properties that can directly inhibit the growth of certain bacterial species, leading to dysbiosis.
It is important to note that the conversion of this compound to loperamide by the gut microbiota is a critical step. Therefore, the baseline composition of an animal's microbiome could influence the rate and extent of this conversion, adding a layer of complexity to its effects.
Q3: What are the expected changes in gut microbiome composition following this compound administration in animal models?
While direct studies on this compound are limited, research on loperamide in rodent and zebrafish models provides insights into potential changes. It is crucial to interpret these findings with the understanding that they are based on the active metabolite.
Observed changes with loperamide administration include:
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Alpha Diversity: Reports on alpha diversity (richness and evenness of microbial species) have been inconsistent. Some studies report no significant changes, while others have observed increases or decreases.
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Beta Diversity: Loperamide treatment consistently alters the overall microbial community structure (beta diversity).
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Taxonomic Shifts: Changes at the phylum and family level are commonly reported. For instance, some studies in mice have noted an increased ratio of Firmicutes to Bacteroidetes, while others have reported increased relative abundances of families like Bacteroidaceae, Porphyromonadaceae, and Erysipelotrichaceae. An increase in Proteobacteria has also been observed in some constipation models.
Q4: Can the effects of this compound on the gut microbiome be distinguished from the effects of constipation itself?
This is a critical experimental consideration. The physiological changes induced by loperamide (constipation) can independently alter the gut microbiome. To dissect the direct antibacterial effects of loperamide from the indirect effects of increased transit time, some studies have performed in vitro experiments. For example, fecal samples can be cultured with and without loperamide to assess direct inhibitory effects on the microbial community, separate from the host's physiological response.
Troubleshooting Guide
Problem 1: High variability in microbiome data between individual animals in the same treatment group.
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Possible Cause: Baseline differences in the gut microbiome composition of the animals can influence their response. The conversion of this compound to loperamide is dependent on bacterial activity.
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Troubleshooting Steps:
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Acclimatization: Ensure a sufficient acclimatization period (e.g., 1-2 weeks) for the animals in a controlled environment to stabilize their gut microbiota before the experiment begins.
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Dietary Control: Use a standardized diet for all animals, as diet is a major driver of microbiome composition.
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Baseline Sampling: Collect fecal samples from all animals before the start of the treatment to establish a baseline microbiome profile for each individual. This allows for paired analysis, where each animal serves as its own control.
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Source of Animals: Obtain animals from a single, reputable vendor to minimize initial variations in their gut microbiota.
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Problem 2: No significant changes observed in the gut microbiome after this compound administration.
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Possible Cause 1: Insufficient dosage to induce a measurable effect.
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Troubleshooting Steps:
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Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal concentration that induces constipation and/or measurable microbiome changes in your specific animal model.
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Verify Prodrug Conversion: If possible, measure the concentration of both this compound and loperamide in fecal samples to confirm that the conversion is occurring.
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Possible Cause 2: The specific animal model or bacterial species present may be resistant to the effects of loperamide.
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Troubleshooting Steps:
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Review Literature: Compare your animal model (species, strain, age) with those used in published studies. Rodent models like mice and rats are commonly used. Zebrafish have also been utilized as a model.
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In Vitro Testing: As mentioned in FAQ 4, conduct in vitro cultures of the animals' fecal microbiota with loperamide to confirm its direct antibacterial activity against the specific microbial community.
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Problem 3: Conflicting results compared to published literature (e.g., opposite changes in specific bacterial taxa).
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Possible Cause: Differences in experimental protocols.
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Troubleshooting Steps:
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Detailed Protocol Comparison: Carefully compare your methodology with published studies, paying close attention to:
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Animal Model: Species, strain, sex, and age.
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Loperamide/Loperamide Oxide Formulation and Dosage: The exact compound, dose, and route of administration.
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Duration of Treatment: Acute versus chronic administration can yield different results.
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Sample Collection and Processing: The method of fecal collection, storage, and DNA extraction can influence results.
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Bioinformatics Pipeline: The specific 16S rRNA gene region sequenced and the bioinformatics tools and databases used for analysis can affect taxonomic assignment and diversity calculations.
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Data Presentation
Table 1: Summary of Reported Changes in Gut Microbiota Composition in Loperamide-Treated Animal Models
| Animal Model | Loperamide Dose | Duration | Key Findings in Microbial Composition | Reference |
| Mice | 10 mg/kg/day | 7 days | No significant change in alpha diversity. Increased relative abundance of Bacteroidaceae, Porphyromonadaceae, Erysipelotrichaceae, and Akkermansiaceae. | |
| Mice | 10 mg/kg/day | 3 days | Increased ratio of Firmicutes to Bacteroidetes. Decreased populations of Lachnospiraceae and Bacteroidaceae. Increased Ruminococcaceae and Proteobacteria. | |
| Zebrafish Larvae | 10 mg/L | 24 hours | Induced significant dysbiosis. Demonstrated direct antibacterial activity. | |
| Rats | Not specified | Not specified | Loperamide altered the composition of gut microbes. |
Experimental Protocols
Protocol 1: Loperamide-Induced Constipation Model in Mice
This protocol is a generalized representation based on common practices in the literature.
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Animals: Male C57BL/6 mice, 8-10 weeks old.
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Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
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Groups:
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Control Group: Receives vehicle (e.g., sterile saline) by oral gavage.
-
Loperamide-Treated Group: Receives loperamide (e.g., 10 mg/kg body weight) dissolved in the vehicle by oral gavage.
-
-
Procedure:
-
Record baseline body weight and collect fecal pellets for baseline microbiome analysis.
-
Administer the respective treatments daily for the desired study duration (e.g., 3-7 days).
-
Monitor body weight and fecal output daily.
-
At the end of the treatment period, collect final fecal samples for microbiome analysis.
-
Assess intestinal transit time by administering a charcoal meal or carmine red marker and measuring the time to the first appearance of the marker in the feces or the distance traveled by the marker in the small intestine after a set time.
-
-
Microbiome Analysis:
-
Extract microbial DNA from fecal samples using a standardized kit.
-
Perform 16S rRNA gene amplicon sequencing (e.g., targeting the V3-V4 region).
-
Analyze sequencing data using a bioinformatics pipeline such as QIIME 2 or mothur to determine alpha and beta diversity and taxonomic composition.
-
Mandatory Visualizations
Caption: Experimental workflow for studying the impact of this compound on the gut microbiome in animal models.
Caption: Proposed mechanism of this compound's impact on the gut microbiome.
References
- 1. youtube.com [youtube.com]
- 2. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of acute diarrhea in adults. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Loperamide Oxide Interference in Fluorescence-Based Assays: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from loperamide oxide in fluorescence-based assays. The information provided is based on the known pharmacological properties of loperamide and general principles of fluorescence assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my fluorescence-based assay?
This compound is a prodrug of loperamide, an opioid receptor agonist.[1][2][3] While direct evidence of interference in fluorescence-based assays is not extensively documented in scientific literature, potential interference can be hypothesized based on its chemical structure and pharmacological activities. Interference can manifest as either fluorescence quenching (signal decrease) or autofluorescence (signal increase), which can lead to false positive or false negative results.[4][5]
Q2: What are the potential mechanisms of this compound interference?
Potential mechanisms of interference include:
-
Fluorescence Quenching: this compound, or its active form loperamide, may absorb light at the excitation or emission wavelengths of the fluorescent dyes used in your assay, leading to a decrease in the detected signal. This is known as the inner filter effect.
-
Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to an artificially high signal.
-
Biological Effects: Loperamide is a known calcium channel blocker and calmodulin inhibitor. If your assay measures intracellular calcium or involves calmodulin-dependent signaling pathways, this compound could directly impact the biological system, leading to changes in fluorescence that are not due to direct interference with the dye.
Q3: My fluorescence signal is unexpectedly low after adding this compound. What could be the cause?
A decrease in fluorescence signal could be due to:
-
Fluorescence Quenching: this compound may be quenching the fluorescence of your reporter dye.
-
Biological Inhibition: If your assay measures a biological process, this compound might be inhibiting this process, leading to a legitimate decrease in the fluorescent signal. For example, in a calcium influx assay using a fluorescent calcium indicator, the calcium channel blocking activity of loperamide could reduce the signal.
-
Cell Death or Stress: At high concentrations, the compound might be causing cytotoxicity, leading to a decrease in viable cells and consequently a lower overall fluorescence signal in cell-based assays.
Q4: I am observing a higher than expected fluorescence signal. Could this compound be the cause?
An increase in fluorescence could be attributed to:
-
Autofluorescence: this compound might possess intrinsic fluorescence that overlaps with the spectral properties of your dye.
-
Indirect Biological Effects: The compound could be activating a pathway that leads to an increase in the fluorescent signal, independent of the direct target of your assay.
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps:
Guide 1: Distinguishing Between Quenching and Biological Inhibition
Problem: Decreased fluorescence signal upon addition of this compound.
Table 1: Troubleshooting Signal Loss
| Step | Action | Expected Outcome if Quenching | Expected Outcome if Biological Inhibition |
| 1 | Control Experiment (Cell-Free System): Prepare a sample with only the fluorescent dye and buffer. Add this compound at the same concentration used in your assay. | A decrease in fluorescence intensity will be observed. | No significant change in fluorescence intensity will be observed. |
| 2 | Spectral Scan: Measure the absorbance spectrum of this compound. | The absorbance spectrum of this compound will overlap with the excitation or emission spectrum of your fluorescent dye. | The absorbance spectrum of this compound will not overlap with the dye's spectra. |
| 3 | Orthogonal Assay: Use a non-fluorescence-based assay to measure the same biological endpoint (e.g., a luminescence-based assay). | The orthogonal assay should not show the same inhibitory effect. | The orthogonal assay will confirm the inhibitory effect of this compound. |
Guide 2: Identifying and Correcting for Autofluorescence
Problem: Increased fluorescence signal upon addition of this compound.
Table 2: Troubleshooting Signal Increase
| Step | Action | Expected Outcome if Autofluorescence | Expected Outcome if Biological Activation |
| 1 | Control Experiment (Compound Only): Prepare a sample with buffer and this compound (without the fluorescent dye). Measure the fluorescence at the assay's excitation and emission wavelengths. | A fluorescence signal will be detected from the this compound sample. | No significant fluorescence signal will be detected. |
| 2 | Spectral Scan: Measure the excitation and emission spectra of this compound. | This compound will have its own excitation and emission peaks that may overlap with your assay's wavelengths. | This compound will not show significant fluorescence. |
| 3 | Background Subtraction: If autofluorescence is confirmed, subtract the fluorescence signal of the "Compound Only" control from your experimental wells. | This will correct for the artificial signal increase. | This will have a minimal effect as there is no significant background fluorescence. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Create a dilution series of this compound in the assay buffer.
-
Dispense the dilutions into the wells of a microplate.
-
Measure the fluorescence at the excitation and emission wavelengths used in your primary assay.
-
Analyze the data to determine if there is a concentration-dependent increase in fluorescence.
Protocol 2: Assessing Fluorescence Quenching (Inner Filter Effect)
-
Prepare a solution of the fluorescent dye used in your assay at the working concentration.
-
Prepare a stock solution of this compound.
-
Add increasing concentrations of this compound to the fluorescent dye solution.
-
Measure the fluorescence intensity at the standard assay wavelengths.
-
Separately, measure the absorbance spectrum of this compound from 200 to 800 nm.
-
Compare the absorbance spectrum of this compound with the excitation and emission spectra of the fluorescent dye to identify any overlap.
Visualizing Potential Interference Pathways
The following diagrams illustrate the potential mechanisms of interference and the logical workflow for troubleshooting.
Caption: Potential mechanisms of this compound interference in fluorescence assays.
Caption: Troubleshooting workflow for this compound interference.
Caption: Known signaling pathways of loperamide, the active form of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Loperamide Oxide Delivery in Gut-on-a-Chip Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of loperamide oxide in gut-on-a-chip models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Issue 1: Precipitation of this compound in Culture Medium
-
Question: I am observing precipitation of this compound after introducing it into the cell culture medium in my gut-on-a-chip device. What could be the cause, and how can I resolve this?
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Answer: this compound, like its active form loperamide, has poor aqueous solubility. Precipitation is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the culture medium.
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The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high, causing cellular stress or affecting the compound's solubility upon further dilution in the aqueous environment of the chip.
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Inadequate mixing of the this compound stock solution with the culture medium.
Solutions:
-
Optimize Stock Solution and Dilution:
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Prepare a high-concentration stock solution of this compound in a biocompatible solvent like Dimethyl Sulfoxide (DMSO).
-
When preparing the working solution, warm the cell culture medium to 37°C.
-
While vortexing or rapidly pipetting the medium, add the this compound stock solution drop-by-drop to ensure rapid mixing and prevent aggregation.[1]
-
-
Solvent Concentration Control:
-
Ensure the final concentration of DMSO in the cell culture medium is at or below 0.5%, as higher concentrations can be cytotoxic to intestinal cells.[1] It is crucial to perform a solvent toxicity control experiment to determine the maximum permissible DMSO concentration for your specific cell line.[1]
-
-
Consider an Intermediate Dilution:
-
Instead of adding the 100% DMSO stock directly to the medium, create an intermediate dilution in a mixture of the solvent and an aqueous buffer (e.g., 50% DMSO in PBS). Then, add this intermediate stock to the final medium.[1]
-
-
Issue 2: Low or Inconsistent Transepithelial Electrical Resistance (TEER) Values
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Question: My Caco-2 cell monolayer in the gut-on-a-chip is showing low or fluctuating TEER values, indicating poor barrier integrity. What are the potential reasons, and how can I improve this?
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Answer: Low or inconsistent TEER is a common problem that can compromise the validity of permeability studies.
Possible Causes:
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Incomplete Cell Monolayer: The Caco-2 cells may not have reached full confluency and differentiation, which is necessary for the formation of tight junctions.
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Suboptimal Culture Conditions: Variations in temperature, media composition, or CO2 levels can negatively impact cell health and barrier function.[2]
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High Shear Stress: Excessive fluid flow rates can damage the cell monolayer.
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Air Bubbles: The presence of air bubbles in the microfluidic channels can cause cell death and disrupt the monolayer.
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Contamination: Bacterial or mycoplasma contamination can compromise tight junctions and reduce TEER.
Solutions:
-
Ensure Complete Differentiation: Allow Caco-2 cells to culture for at least 21 days to ensure proper differentiation and tight junction formation. TEER values should plateau, indicating a stable monolayer.
-
Optimize Flow Rate: Start with a low flow rate and gradually increase it. A shear stress of approximately 0.02 dyne/cm² is often used to promote Caco-2 cell polarization.
-
Prevent Air Bubbles:
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Degas all liquids (media, buffers) before introducing them into the chip.
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Ensure all fittings and connections are secure to prevent air from entering the system.
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Consider integrating a bubble trap into your microfluidic setup.
-
-
Maintain Stable Culture Conditions: Use a warming plate during TEER measurements if they are performed outside the incubator to avoid temperature fluctuations.
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Monitor for Contamination: Regularly inspect the cell culture for any signs of contamination and perform routine mycoplasma testing.
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Issue 3: Cell Viability Issues
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Question: I am observing a significant decrease in cell viability in my gut-on-a-chip model after introducing this compound. How can I troubleshoot this?
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Answer: Decreased cell viability can be due to the cytotoxic effects of the compound itself, the solvent used, or suboptimal culture conditions within the microfluidic device.
Possible Causes:
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This compound Cytotoxicity: The concentration of this compound may be too high, leading to apoptosis or necrosis.
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Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be above the tolerated level for Caco-2 cells.
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Nutrient Depletion and Waste Accumulation: Inadequate perfusion can lead to a lack of nutrients and a buildup of metabolic waste products.
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Mechanical Stress: High shear stress from the fluid flow can damage the cells.
Solutions:
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Determine the IC50 of this compound: Perform a dose-response cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound on your Caco-2 cells. This will help you select a sub-toxic concentration for your delivery experiments.
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Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) in your experiments to assess the impact of the solvent on cell viability.
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Optimize Perfusion Rate: Ensure a continuous and adequate flow of fresh medium to provide nutrients and remove waste products.
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Live/Dead Staining: Utilize live/dead cell viability assays to visualize and quantify viable and non-viable cells within the chip.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the gut? A1: this compound is a prodrug of loperamide. It is converted to its active form, loperamide, by the gut microbiota. Loperamide then acts as a μ-opioid receptor agonist in the myenteric plexus of the large intestine. This inhibits the release of acetylcholine and prostaglandins, which in turn reduces propulsive peristalsis and increases intestinal transit time, leading to increased absorption of water and electrolytes.
Q2: Why use a gut-on-a-chip model for studying this compound? A2: Gut-on-a-chip models offer a more physiologically relevant in vitro system compared to static 2D cell cultures. They can mimic the dynamic microenvironment of the human gut, including mechanical forces like peristalsis and fluid flow, and allow for the co-culture of intestinal cells with gut microbiota. This is particularly important for studying this compound, as its conversion to the active form is dependent on the gut microbiota.
Q3: What cell types are most appropriate for a this compound gut-on-a-chip model? A3: Caco-2 cells are a commonly used human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer of enterocytes with tight junctions, mimicking the intestinal barrier. For a more complex and physiologically relevant model, co-culturing Caco-2 cells with mucus-producing HT29-MTX cells is recommended. Including gut microbiota in the model is crucial for studying the conversion of this compound to loperamide.
Q4: How can I prepare a stock solution of the poorly soluble this compound? A4: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent like DMSO to prepare a high-concentration stock solution. It is essential to keep the final concentration of the solvent in the cell culture medium low (typically ≤0.5%) to avoid cytotoxicity.
Quantitative Data Summary
Table 1: Recommended Experimental Parameters for Caco-2 Gut-on-a-Chip Models
| Parameter | Recommended Value | Rationale |
| Flow Rate | 3 - 125 µL/h | To achieve physiological shear stress and ensure adequate nutrient supply and waste removal. |
| Shear Stress | 0.008 - 0.02 dyne/cm² | Promotes Caco-2 cell differentiation, polarization, and formation of villi-like structures. |
| TEER for Monolayer Integrity | > 200 Ω·cm² | Indicates the formation of a tight and functional intestinal barrier. Values can vary based on the specific chip design and measurement setup. |
| This compound Concentration | To be determined by cytotoxicity assay (e.g., start with a range of 1-100 µM) | To identify a sub-toxic concentration for permeability and efficacy studies. |
| DMSO Concentration | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Gut-on-a-Chip Experiments
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Prepare Stock Solution:
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add 100% DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 10-50 mM).
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Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
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Warm the cell culture medium to 37°C.
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Calculate the volume of the stock solution needed to achieve the desired final concentration of this compound in the medium, ensuring the final DMSO concentration does not exceed 0.5%.
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While gently vortexing the warm medium, add the calculated volume of the this compound stock solution drop-by-drop.
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Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Cytotoxicity Assay for this compound in a Gut-on-a-Chip Model
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Cell Culture: Culture Caco-2 cells in the gut-on-a-chip device until a stable monolayer with adequate TEER values is formed.
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Prepare Treatment Groups:
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Prepare a series of this compound working solutions in culture medium at different concentrations (e.g., 0, 1, 10, 25, 50, 100 µM).
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Include a vehicle control group containing the same final concentration of DMSO as the highest this compound concentration group.
-
-
Drug Administration:
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Introduce the different concentrations of this compound and the vehicle control into the apical (luminal) channel of the gut-on-a-chip devices.
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Perfuse the solutions at a constant, optimized flow rate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Assess Cell Viability:
-
At the end of the treatment period, perform a live/dead cell viability assay.
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Prepare a solution of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) in PBS.
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Introduce the staining solution into the gut-on-a-chip and incubate according to the manufacturer's instructions.
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Visualize the cells using a fluorescence microscope and capture images.
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Quantify the number of live and dead cells to determine the percentage of viable cells for each concentration.
-
Protocol 3: this compound Permeability Assay in a Gut-on-a-Chip Model
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Establish Monolayer Integrity: Culture Caco-2 cells in the gut-on-a-chip until a stable TEER value is achieved, indicating a tight monolayer.
-
Prepare Solutions:
-
Prepare a working solution of this compound at a non-toxic concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose).
-
Prepare a control solution with a fluorescently labeled, non-permeable marker (e.g., FITC-dextran) to assess paracellular permeability.
-
-
Permeability Experiment:
-
Introduce the this compound solution into the apical (donor) channel and fresh transport buffer into the basolateral (receiver) channel.
-
Perfuse both channels at a constant, optimized flow rate.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral channel.
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Simultaneously, in a separate chip, perform the same experiment with the FITC-dextran solution to monitor barrier integrity throughout the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound (and its metabolite, loperamide, if applicable) in the collected samples using a suitable analytical method such as LC-MS/MS.
-
Measure the fluorescence of the FITC-dextran samples to calculate its apparent permeability coefficient (Papp) and ensure the barrier remained intact.
-
-
Calculate Apparent Permeability (Papp):
-
Calculate the Papp of this compound using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver channel.
-
A is the surface area of the cell monolayer.
-
C0 is the initial concentration of the drug in the donor channel.
-
-
Visualizations
Caption: Experimental workflow for this compound studies in a gut-on-a-chip model.
Caption: Signaling pathway of loperamide action in intestinal cells.
Caption: Troubleshooting logic for common gut-on-a-chip issues.
References
Addressing variability in loperamide oxide to loperamide conversion rates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in loperamide oxide to loperamide conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound conversion to loperamide?
A1: this compound is a prodrug that is converted to its pharmacologically active form, loperamide, primarily through reduction by anaerobic bacteria residing in the lower gastrointestinal tract.[1][2] This conversion is an enzymatic process carried out by the gut microbiota.[3][4]
Q2: Where in the gastrointestinal tract does the majority of the conversion occur?
A2: The most extensive reduction of this compound to loperamide occurs in the cecum and colon, where the concentration of anaerobic bacteria is highest.[3] In vivo studies in dogs have shown a gradual increase in reductase activity from the proximal small intestine towards the cecum.
Q3: What are the main factors contributing to the variability in conversion rates?
A3: The primary sources of variability include:
-
Inter-individual differences in gut microbiota composition: The types and abundance of anaerobic bacteria capable of reducing this compound can vary significantly between individuals.
-
Oxygen exposure: The reductase activity of gut flora is sensitive to oxygen. The presence of oxygen can significantly diminish the conversion rate.
-
Health status and diet of the subject: Diet and various health conditions can alter the composition and metabolic activity of the gut microbiome, thereby affecting conversion rates.
-
Animal species and strain: Different animal species and even different strains of the same species can exhibit variations in their gut microbiota and, consequently, in their ability to convert this compound.
Q4: Are there specific bacterial species or enzymes identified that are responsible for this conversion?
A4: While specific enzymes have not been definitively isolated for this compound reduction, the process is known to be mediated by anaerobic bacteria. Studies on the reductive metabolism of other xenobiotics by gut microbiota have implicated bacteria from the genera Bacteroides and Clostridium. Changes in the abundance of bacterial families such as Bacteroidaceae, Erysipelotrichaceae, and Porphyromonadaceae have been observed with loperamide administration, suggesting their potential involvement.
Q5: Can this compound be converted to loperamide systemically after absorption?
A5: this compound is designed to be poorly absorbed from the gastrointestinal tract, acting locally. The primary site of conversion is within the gut lumen by the microflora. While some systemic absorption of the prodrug may occur, the conversion is most efficient in the anaerobic environment of the lower intestine.
Troubleshooting Guide
Issue 1: Low or no conversion of this compound to loperamide in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Oxygen contamination | The bacterial reductases are highly sensitive to oxygen. Ensure all incubations are performed under strictly anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic gas packs). De-gas all buffers and media prior to use. |
| Inappropriate source of gut microbiota | The highest reductase activity is found in the cecal contents. If using contents from the upper small intestine, conversion rates will be significantly lower. Use fresh cecal or fecal samples for optimal activity. |
| Heat inactivation of enzymes | The reductase activity is heat-labile. Avoid heating the gut content samples. Thaw frozen samples on ice and maintain at 4°C until the start of the assay. |
| Inactive microbial population | The viability of the bacteria is crucial. Use fresh samples whenever possible. If using frozen samples, ensure they were stored correctly at -80°C and minimize freeze-thaw cycles. |
| Incorrect buffer or pH conditions | The pH of the gut environment can influence bacterial enzyme activity. Use a buffer system that mimics the physiological pH of the cecum (typically pH 6.4-7.0). |
Issue 2: High variability in conversion rates between replicate samples or experiments.
| Possible Cause | Troubleshooting Step |
| Heterogeneity of the gut content sample | Gut contents are not homogenous. Thoroughly but gently mix the pooled gut content sample before aliquoting to ensure a uniform distribution of bacteria. |
| Inconsistent anaerobic conditions | Minor variations in oxygen exposure can lead to significant differences in conversion. Standardize the procedure for creating and maintaining anaerobic conditions for all samples. |
| Pipetting errors | Inaccurate pipetting of the substrate (this compound) or the internal standard can lead to variability. Use calibrated pipettes and prepare a master mix for the reaction components where possible. |
| Variability in the source animals/donors | If using samples from different animals or human donors, expect a high degree of variability due to differences in their gut microbiota. If aiming for consistency, use pooled samples from a large number of donors or a well-characterized animal model. |
Issue 3: Difficulty in quantifying loperamide and this compound.
| Possible Cause | Troubleshooting Step |
| Co-elution of analytes in HPLC | Loperamide and this compound are structurally similar. Optimize the mobile phase composition, gradient, and column chemistry to achieve baseline separation. Several validated HPLC and LC-MS/MS methods are available. |
| Matrix effects in LC-MS/MS | Components from the gut content matrix can interfere with the ionization of the analytes, leading to ion suppression or enhancement. Perform a thorough sample clean-up (e.g., protein precipitation followed by solid-phase extraction). Use a stable isotope-labeled internal standard for both analytes if available. |
| Degradation of analytes during sample preparation | Loperamide can be susceptible to acid degradation. Ensure that the pH of the samples is controlled during extraction and analysis. |
Quantitative Data
The following table summarizes reported conversion rates and related data. Note that direct comparative data is limited in the literature, and rates can be highly variable.
| Parameter | Species | Matrix | Conditions | Observed Conversion/Effect | Citation |
| Reductase Activity | Human | Ileal Effluent | Anaerobic, in vitro | Efficient reduction, sensitive to oxygen and heat | |
| Reductase Activity | Rat | Cecal Contents | Anaerobic, in vitro | Highest reductase activity compared to other gut sections | |
| Reductase Activity | Dog | Gut Contents | Anaerobic, in vitro | Activity increases from proximal small intestine to cecum | |
| Reductase Activity | Germ-Free Rats | Cecal Contents | Anaerobic, in vitro | <1% of the activity found in conventional rats | |
| Stoma Output Reduction | Human | In vivo | Single 6mg oral dose | 13% to 75% reduction in stoma output | |
| Drug Recovery | Human | Stoma Effluent | In vivo | Majority of recovered drug was loperamide |
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound using Cecal Contents
This protocol is adapted from the methodology described by Lavrijsen et al. (1995).
1. Preparation of Cecal Contents: a. Euthanize the animal (e.g., rat) and immediately excise the cecum. b. Transfer the cecum to an anaerobic chamber. c. Empty the cecal contents into a pre-weighed, pre-chilled tube. d. Homogenize the contents in four volumes of ice-cold, anaerobic phosphate buffer (100 mM, pH 7.4). e. Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris. Use the supernatant for the assay.
2. Incubation: a. In the anaerobic chamber, prepare reaction tubes containing:
- Cecal content supernatant
- This compound (final concentration, e.g., 10 µM)
- Anaerobic phosphate buffer to a final volume of 1 ml. b. Include control samples:
- No substrate control: Cecal contents with buffer only.
- Heat-inactivated control: Use cecal contents that have been boiled for 10 minutes prior to the assay.
- Aerobic control: Prepare one set of tubes outside the anaerobic chamber. c. Incubate all tubes at 37°C with gentle agitation for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
3. Reaction Termination and Sample Preparation: a. Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., loperamide-d6 or a structurally related compound). b. Vortex vigorously to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitate. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.
4. Analysis: a. Quantify the concentrations of loperamide and remaining this compound using a validated HPLC or LC-MS/MS method. b. Calculate the rate of conversion (e.g., in pmol of loperamide formed/min/mg of protein in the cecal supernatant).
Visualizations
Caption: Metabolic pathway of this compound conversion.
Caption: Workflow for in vitro this compound conversion assay.
References
- 1. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparison of Loperamide Oxide and Loperamide in Gut Motility Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of loperamide oxide and its active metabolite, loperamide, in preclinical models of gut motility. The following sections detail their mechanisms of action, present available quantitative data from key in vivo assays, and provide comprehensive experimental protocols.
Introduction
Loperamide is a well-established peripherally acting µ-opioid receptor agonist widely used for the treatment of diarrhea.[1] Its primary mechanism involves the inhibition of intestinal motility. This compound is a prodrug of loperamide, designed to be converted to the active form by the anaerobic bacteria in the lower gastrointestinal tract.[2] This targeted delivery is expected to provide similar antidiarrheal efficacy with potentially reduced systemic exposure and a more gradual onset of action.[3] This guide reviews the preclinical data comparing these two compounds.
Mechanism of Action
Both loperamide and this compound ultimately exert their effects through the action of loperamide on the µ-opioid receptors in the myenteric plexus of the gut wall.[1][4]
Loperamide: As a µ-opioid receptor agonist, loperamide's binding to these receptors in the intestinal wall leads to a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP inhibits the release of excitatory neurotransmitters like acetylcholine and prostaglandins. The downstream effects are a decrease in propulsive peristalsis, an increase in segmental contractions, and a slowing of intestinal transit time, which allows for greater absorption of water and electrolytes.
This compound: this compound is pharmacologically inactive until it reaches the lower gastrointestinal tract. There, it is reduced by anaerobic bacteria to its active form, loperamide. This conversion process results in a delayed and more targeted release of loperamide in the colon, which may contribute to a more prolonged effect and potentially fewer side effects.
Signaling Pathway and Prodrug Conversion
The following diagrams illustrate the signaling pathway of loperamide and the conversion of this compound.
Quantitative Data from Preclinical Gut Motility Assays
The following tables summarize the available quantitative data for loperamide in key preclinical gut motility assays.
Castor Oil-Induced Diarrhea Model (Rat)
| Parameter | Loperamide Dose | Result | Reference |
| ED50 (1-hour protection) | 0.082 mg/kg p.o. | 50% effective dose for 1-hour protection against diarrhea. | |
| ED50 (2-hour protection) | 0.42 mg/kg p.o. | 50% effective dose for 2-hour protection against diarrhea. | |
| Diarrhea Inhibition | 0.16 mg/kg p.o. | Significantly decreased the area of the time-weight diagrams of stools. | |
| Diarrhea Inhibition | 0.31 mg/kg p.o. | Caused a 50% reduction in the area of the time-weight diagrams of stools. | |
| Diarrhea Inhibition | 5 mg/kg and 10 mg/kg p.o. | Reduced castor oil-induced diarrhea in mice. |
Charcoal Meal Test (Mouse)
| Parameter | Loperamide Dose | Result | Reference |
| ID120 min | 0.8 mg/kg p.o. | Dose producing a 20% or more inhibition of charcoal transport for 120 minutes. | |
| Intestinal Transit Inhibition | 5 mg/kg p.o. | Significantly reduced the distance traveled by charcoal by 45.69% in rats. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Castor Oil-Induced Diarrhea in Rodents
This is a widely used model for screening antidiarrheal agents. The active metabolite of castor oil, ricinoleic acid, irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g) or Swiss albino mice.
-
Castor oil.
-
Loperamide hydrochloride or this compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] or distilled water).
-
Oral gavage needles.
-
Cages with pre-weighed absorbent paper lining.
Procedure:
-
Fast the animals for 18-24 hours (rats) or 24 hours (mice) with free access to water.
-
Randomly divide the animals into experimental groups (vehicle control, loperamide, this compound, and/or test compound groups). A minimum of 6 animals per group is recommended.
-
Administer loperamide, this compound, or the test compound orally (p.o.) via gavage. The vehicle is administered to the control group.
-
One hour after drug administration, orally administer 1.0 mL of castor oil to each rat or 0.5 mL to each mouse.
-
Individually house the animals in cages lined with pre-weighed absorbent paper.
-
Observe the animals for the onset of diarrhea (first diarrheal dropping) and the total number and weight of diarrheal feces for a period of 4 to 8 hours.
-
The absorbent paper can be changed and weighed at regular intervals.
-
Calculate the percentage inhibition of defecation and the reduction in the weight of diarrheal feces compared to the vehicle control group.
Charcoal Meal Intestinal Transit Test in Rodents
This protocol is used to assess the effect of a compound on gastrointestinal motility by measuring the transit of a charcoal meal through the small intestine.
Materials:
-
Rats or mice.
-
Loperamide hydrochloride or this compound.
-
Vehicle.
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 0.5% CMC).
-
Oral gavage needles.
Procedure:
-
Fast the animals for 18-24 hours (rats) or 12-18 hours (mice) with free access to water.
-
Administer loperamide, this compound, or the test compound orally.
-
Thirty to sixty minutes after drug administration, orally administer 1.0 mL (rats) or 0.5 mL (mice) of the charcoal meal.
-
After a set time (e.g., 30-60 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Calculate the percentage inhibition of intestinal transit compared to the vehicle control group.
Experimental Workflow Diagrams
Conclusion
Loperamide is a potent inhibitor of gut motility with well-characterized effects in preclinical models. This compound, as a prodrug, offers a targeted delivery system for loperamide to the lower gastrointestinal tract. While direct comparative preclinical data in standard gut motility assays is limited, the available information suggests that this compound provides a similar therapeutic effect to loperamide, albeit with a more gradual onset of action. Further preclinical studies directly comparing the quantitative effects of loperamide and this compound in models such as the charcoal meal test and castor oil-induced diarrhea would be beneficial for a more comprehensive understanding of their comparative pharmacology.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the prodrug this compound, loperamide, and placebo on jejunal motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
A Comparative In Vivo Efficacy Analysis of Loperamide Oxide and Racecadotril for the Treatment of Diarrhea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent antidiarrheal agents: loperamide oxide and racecadotril. The information presented herein is supported by experimental data from preclinical and clinical studies, with a focus on their mechanisms of action, antidiarrheal efficacy, and side effect profiles.
Introduction
Diarrhea is a major global health concern characterized by increased stool frequency and liquidity, resulting from an imbalance in intestinal fluid and electrolyte transport. Pharmacological intervention aims to either reduce intestinal motility or decrease intestinal secretion. Loperamide, a peripherally acting µ-opioid receptor agonist, primarily reduces gut motility. This compound is a prodrug of loperamide, designed to be converted to its active form in the gastrointestinal tract.[1][2] This conversion is a gradual process, which may lead to higher concentrations of loperamide in the lower small intestine and large intestine.[2] Racecadotril, on the other hand, is an enkephalinase inhibitor that exerts its antidiarrheal effect through an antisecretory mechanism, without significantly affecting intestinal transit time.[3][4]
Mechanism of Action
This compound (via Loperamide)
This compound acts as a prodrug, which is converted to its active metabolite, loperamide, in the gut. Loperamide is a potent agonist of the µ-opioid receptors located in the myenteric plexus of the intestinal wall. Activation of these receptors leads to an inhibition of acetylcholine and prostaglandin release, which in turn suppresses peristalsis and slows intestinal transit. This prolonged transit time allows for increased absorption of water and electrolytes from the intestinal lumen.
Racecadotril
Racecadotril is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan. Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is responsible for the breakdown of endogenous enkephalins in the intestinal epithelium. By preventing the degradation of enkephalins, racecadotril potentiates their natural antisecretory effects. Enkephalins bind to δ-opioid receptors on enterocytes, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This decrease in cAMP inhibits the secretion of water and electrolytes into the intestinal lumen, thereby reducing the volume and frequency of diarrheal stools without altering intestinal motility.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrointestinal distribution of the prodrug this compound and its active drug loperamide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Loperamide Oxide and Eluxadoline: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of loperamide oxide and eluxadoline, two peripherally acting opioid receptor modulators used in the management of diarrhea. The information presented herein is intended to support research and drug development efforts in the field of gastroenterology.
Introduction
This compound is a prodrug of loperamide, a potent µ-opioid receptor agonist that has been a cornerstone in the treatment of diarrhea for decades.[1][2] Eluxadoline, a newer therapeutic agent, exhibits a mixed-opioid receptor profile, acting as a µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist.[3][4] This distinct pharmacology is designed to address both diarrhea and abdominal pain, particularly in the context of irritable bowel syndrome with diarrhea (IBS-D), while potentially mitigating the constipating effects associated with unopposed µ-opioid agonism.[5]
Comparative Mechanism of Action
This compound exerts its therapeutic effect following its reduction to the active metabolite, loperamide, within the gastrointestinal tract. Loperamide primarily acts as a selective agonist at the µ-opioid receptors located in the myenteric plexus of the large intestine. This activation inhibits the release of acetylcholine and prostaglandins, leading to a decrease in the activity of the myenteric plexus. The subsequent reduction in the tone of the longitudinal and circular smooth muscles of the intestinal wall increases transit time, allowing for greater absorption of water and electrolytes.
Eluxadoline's mechanism is more complex, involving interactions with multiple opioid receptors in the gut. Its agonistic activity at µ-opioid receptors contributes to the reduction of bowel contractions and colonic motility, similar to loperamide. Concurrently, its agonism at κ-opioid receptors is also thought to contribute to its anti-diarrheal and analgesic properties. A key differentiator is eluxadoline's antagonism of the δ-opioid receptor. This action is hypothesized to counteract the excessive slowing of gastrointestinal motility that can be caused by µ-opioid receptor agonism alone, thereby normalizing bowel function. Furthermore, some evidence suggests that eluxadoline's effects may be mediated through the formation of µ-opioid receptor-δ-opioid receptor (MOR-DOR) heteromers.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for loperamide and eluxadoline, providing a quantitative comparison of their receptor binding affinities and functional activities.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Loperamide | 3 | 48 | 1156 |
| Eluxadoline | 1.7 - 1.8 | 367 - 430 | 55 |
Table 2: Functional Activity at Opioid Receptors
| Compound | Assay | Receptor | Parameter | Value (nM) |
| Loperamide | [³⁵S]GTPγS Binding | MOR | EC₅₀ | ~63 |
| cAMP Accumulation | MOR | IC₅₀ | 25 | |
| β-arrestin Recruitment | MOR | EC₅₀ | - | |
| Eluxadoline | [³⁵S]GTPγS Binding | MOR | EC₅₀ | ~7 |
| β-arrestin Recruitment | MOR | EC₅₀ | Potent | |
| β-arrestin Recruitment | MOR-DOR Heteromer | EC₅₀ | More potent than at MOR homomers |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of loperamide and eluxadoline.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Eluxadoline - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Comparison of Loperamide Oxide and Diphenoxylate/Atropine: A Guide for Researchers
This guide provides a comprehensive preclinical comparison of two commonly used antidiarrheal agents: loperamide oxide and the combination product diphenoxylate/atropine. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological profiles, supported by experimental data and protocols.
Executive Summary
This compound, a prodrug of the peripherally acting µ-opioid receptor agonist loperamide, and diphenoxylate/atropine, a combination of a µ-opioid receptor agonist with an anticholinergic agent, are both effective in preclinical models of diarrhea. Their primary mechanism involves the activation of µ-opioid receptors in the myenteric plexus of the large intestine, leading to decreased gastrointestinal motility and increased fluid absorption.
Preclinical data suggests that loperamide, the active metabolite of this compound, possesses a potent antidiarrheal effect with a wide therapeutic window, largely attributed to its limited ability to cross the blood-brain barrier. Diphenoxylate also demonstrates significant antidiarrheal efficacy; however, it has a greater potential for central nervous system effects, necessitating the inclusion of a subtherapeutic dose of atropine to deter abuse. This guide will delve into the quantitative preclinical data, experimental methodologies, and the underlying signaling pathways of these two therapeutic options.
Data Presentation
The following tables summarize the available quantitative preclinical data for loperamide (as the active metabolite of this compound) and diphenoxylate/atropine.
Table 1: Pharmacodynamic Comparison
| Parameter | Loperamide | Diphenoxylate | Animal Model |
| Mechanism of Action | µ-opioid receptor agonist[1] | µ-opioid receptor agonist[2] | In vitro/In vivo |
| Antidiarrheal Efficacy (ED50) | 0.082 mg/kg (1-hr protection)[3] | Not explicitly stated, but clinical studies suggest loperamide is superior at lower doses[4] | Rat (Castor oil-induced diarrhea)[3] |
| Gastrointestinal Transit Inhibition (ID120 min) | 0.8 mg/kg p.o. (20% inhibition) | Not explicitly stated | Mouse (Charcoal meal test) |
Table 2: Pharmacokinetic Comparison
| Parameter | This compound/Loperamide | Diphenoxylate/Atropine |
| Absorption | This compound is a prodrug converted to loperamide. Loperamide has low systemic bioavailability (~0.3%) due to high first-pass metabolism. | Diphenoxylate is well-absorbed from the GI tract. |
| Metabolism | This compound is reduced to loperamide in the intestine. Loperamide is metabolized in the liver primarily by CYP3A4 and CYP2C8. | Diphenoxylate is extensively metabolized in the liver to its active metabolite, diphenoxylic acid. |
| Excretion | Primarily excreted in feces. | Excreted mainly as metabolites in urine and bile. |
| Half-life | Loperamide: ~11 hours (range 9-14 hours). | Not explicitly stated for preclinical models. |
Table 3: Toxicological Comparison
| Parameter | Loperamide | Diphenoxylate | Atropine | Animal Model |
| LD50 (Oral) | 185 mg/kg | Not explicitly stated for the combination. | 500 mg/kg | Rat |
| LD50 (Oral) | 105 mg/kg | Mouse | ||
| LD50 (Oral) | 41.5 mg/kg | Guinea Pig |
Mechanism of Action and Signaling Pathways
Both loperamide (the active form of this compound) and diphenoxylate exert their antidiarrheal effects primarily by acting as agonists at the µ-opioid receptors located on the enteric neurons in the myenteric plexus of the large intestine. Activation of these G protein-coupled receptors (GPCRs) initiates an intracellular signaling cascade that leads to a decrease in the activity of the myenteric plexus. This, in turn, reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall. The ultimate effects are an increase in intestinal transit time, allowing for greater absorption of water and electrolytes from the fecal matter, and a decrease in colonic mass movements.
The atropine component in the diphenoxylate formulation is an anticholinergic agent. At the prescribed low dose, it has minimal therapeutic effect. However, in cases of overdose, it produces undesirable anticholinergic side effects, thereby discouraging abuse of diphenoxylate for its opioid properties.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Castor Oil-Induced Diarrhea Model in Rats
This model is widely used to assess the antidiarrheal properties of test compounds. Castor oil induces diarrhea through its active metabolite, ricinoleic acid, which irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Housing: Animals are housed in cages with wire mesh floors to allow for the collection of feces.
-
Fasting: Rats are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle control (e.g., 1% Tween 80 in saline)
-
Positive control (Loperamide, e.g., 2-5 mg/kg, p.o.)
-
Test article groups (this compound or Diphenoxylate/Atropine at various doses, p.o.)
-
-
Dosing: The vehicle, positive control, or test article is administered orally.
-
Induction of Diarrhea: One hour after treatment, castor oil (e.g., 1-2 mL/rat) is administered orally.
-
Observation: The animals are observed for the onset of diarrhea and the total number and weight of wet and total fecal pellets for a period of 4-6 hours.
-
Data Analysis: The percentage inhibition of diarrhea is calculated for each group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double blind crossover comparison of loperamide with diphenoxylate in the symptomatic treatment of chronic diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Loperamide Oxide and Octreotide for the Management of Chemotherapy-Induced Diarrhea
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms of action, and clinical application of loperamide oxide and octreotide in treating chemotherapy-induced diarrhea (CID).
Chemotherapy-induced diarrhea (CID) remains a significant and often dose-limiting toxicity in cancer treatment, impacting patient quality of life and potentially compromising the efficacy of antineoplastic regimens.[1][2] Effective management of CID is therefore a critical component of supportive care in oncology. This guide provides a detailed comparison of two key pharmacological agents used in the management of CID: this compound, a prodrug of the peripherally acting opioid agonist loperamide, and octreotide, a synthetic somatostatin analog.
While direct head-to-head clinical trials evaluating this compound against octreotide are not available, this compound is a prodrug that is converted to its active form, loperamide, by the microflora in the gut.[3] Consequently, the extensive clinical data from comparative studies of loperamide versus octreotide can be largely extrapolated to this compound, an approach taken in this guide.
Efficacy and Clinical Outcomes
Multiple randomized controlled trials have demonstrated that octreotide is highly effective in treating CID, particularly in cases refractory to loperamide.[4][5] However, loperamide remains a cornerstone of first-line therapy for uncomplicated CID.
A randomized trial in bone marrow transplant and leukemia patients found that loperamide was more effective than low-dose octreotide at the initial 48-hour assessment. In this study, patients receiving loperamide had a higher complete response rate (defined as a ≥ 50% reduction in stool volume) compared to those receiving an initial low dose of octreotide. However, a significant portion of the octreotide group did achieve a complete response at higher, escalated doses.
Conversely, in a study focused on fluorouracil-induced diarrhea, octreotide was found to be more effective than loperamide. A significantly higher percentage of patients in the octreotide arm experienced complete resolution of diarrhea within three days compared to the loperamide arm. Furthermore, the need for hospitalization for fluid and electrolyte replenishment was substantially lower in the octreotide group.
Another study reported that in patients with severe, loperamide-refractory CID, octreotide treatment resulted in a 94% complete resolution rate.
Table 1: Comparative Efficacy of Loperamide (as a proxy for this compound) and Octreotide in Chemotherapy-Induced Diarrhea
| Efficacy Parameter | Loperamide | Octreotide | Source(s) |
| Complete Response Rate (Initial Treatment) | 86% (intent-to-treat) / 92% (by treatment) | 45% (intent-to-treat) / 56% (at 150 mcg) | |
| Complete Response Rate (Fluorouracil-induced Diarrhea) | 15% (after 3 days) | 90% (within 3 days) | |
| Complete Resolution in Loperamide-Refractory CID | Not Applicable | 94% | |
| Time to Diarrhea Resolution | Slower than octreotide in some studies | Faster than loperamide in some studies |
Mechanisms of Action
Loperamide and octreotide employ distinct molecular pathways to exert their anti-diarrheal effects.
This compound (via Loperamide): As a peripherally acting μ-opioid receptor agonist, loperamide's primary mechanism involves binding to opioid receptors in the myenteric plexus of the intestinal wall. This binding inhibits the release of acetylcholine and prostaglandins, leading to decreased propulsive peristalsis and increased intestinal transit time. The slower transit allows for greater absorption of water and electrolytes from the intestinal lumen.
Octreotide: Octreotide is a synthetic analog of the hormone somatostatin and acts by binding to somatostatin receptors (SSTRs), which are expressed in the gastrointestinal tract. Its anti-diarrheal effects are multifactorial and include:
-
Inhibition of the secretion of various gastrointestinal hormones, such as serotonin and vasoactive intestinal peptide (VIP), which are often implicated in secretory diarrhea.
-
Reduction of intestinal fluid secretion.
-
Slowing of gastrointestinal motility.
Experimental Protocols
The following outlines a typical experimental design for a clinical trial comparing loperamide and octreotide for CID, based on published studies.
1. Patient Population:
-
Inclusion Criteria: Adult patients with a confirmed cancer diagnosis receiving chemotherapy and experiencing Grade 2 or higher diarrhea as defined by the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Patients may have been refractory to initial standard anti-diarrheal treatment.
-
Exclusion Criteria: Patients with infectious diarrhea, a history of inflammatory bowel disease, or other known causes of diarrhea unrelated to chemotherapy.
2. Study Design:
-
A randomized, open-label, parallel-group study design is commonly employed.
-
Patients are randomly assigned to receive either loperamide or octreotide.
3. Treatment Regimens:
-
Loperamide Arm: An initial loading dose of 4 mg, followed by 2 mg every 2-4 hours, or after each unformed stool, not to exceed a total daily dose of 16-24 mg.
-
Octreotide Arm: Subcutaneous injections of 100-150 mcg three times daily. Doses may be escalated in non-responders.
4. Outcome Measures:
-
Primary Endpoint: The proportion of patients with a complete response, often defined as a reduction in the number of daily stools to two or fewer, or a ≥ 50% reduction in stool volume from baseline, within a specified timeframe (e.g., 48-72 hours).
-
Secondary Endpoints: Time to resolution of diarrhea, need for intravenous fluids or hospitalization, and incidence of adverse events.
Safety and Tolerability
Both loperamide and octreotide are generally well-tolerated, but they are associated with distinct side effect profiles.
This compound (via Loperamide): The most common adverse effects are constipation, abdominal cramps, and dizziness. At very high doses, there have been reports of serious cardiac events, including QT prolongation and Torsades de Pointes, though this is rare at the recommended therapeutic doses for CID.
Octreotide: Common side effects include injection site reactions (pain, swelling), nausea, abdominal pain, and flatulence. Long-term use can be associated with the development of gallstones.
Table 2: Common Adverse Events
| Adverse Event | This compound (via Loperamide) | Octreotide |
| Gastrointestinal | Constipation, abdominal cramps, nausea | Nausea, abdominal pain, flatulence |
| Neurological | Dizziness | Headache |
| Cardiovascular | Rare reports of QT prolongation at high doses | Bradycardia |
| Other | - | Injection site reactions, gallstones (long-term use) |
Conclusion
For the management of chemotherapy-induced diarrhea, both loperamide (and by extension, its prodrug this compound) and octreotide are valuable therapeutic options. Loperamide is the standard first-line treatment for uncomplicated CID due to its oral availability and favorable side effect profile at standard doses. Octreotide is a highly effective second-line agent, particularly for patients with severe or loperamide-refractory diarrhea. The choice between these agents should be guided by the severity of the diarrhea, the patient's prior response to treatment, and the specific clinical context. Further research, including direct comparative trials of this compound and octreotide, would be beneficial to further refine treatment algorithms for CID.
References
- 1. Chemotherapy induced gastrointestinal toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 3. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octreotide in the treatment of severe chemotherapy-induced diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octreotide versus loperamide in the treatment of fluorouracil-induced diarrhea: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antisecretory Effects of Loperamide Oxide in Intestinal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antisecretory properties of loperamide oxide, a peripherally acting opioid agonist, with its active metabolite, loperamide, and other antisecretory agents, including racecadotril and octreotide. The information is compiled from preclinical and clinical studies to aid in the evaluation of these compounds for research and drug development purposes.
This compound is a prodrug that is converted to the active moiety, loperamide, by the gut microbiota. Loperamide then exerts its antidiarrheal and antisecretory effects primarily by acting on μ-opioid receptors in the intestinal wall. This action inhibits the release of acetylcholine and prostaglandins, leading to reduced peristalsis and intestinal secretion. While direct comparative studies between this compound and other agents are limited, this guide leverages the extensive data available for loperamide to provide a robust comparison.
Quantitative Comparison of Antisecretory Efficacy
The following tables summarize the quantitative data on the antisecretory effects of this compound and its comparators from various intestinal models. Due to variations in experimental conditions, direct cross-study comparisons should be made with caution.
Table 1: this compound vs. Loperamide in Prostaglandin E2 (PGE2)-Induced Intestinal Secretion in Rats
| Compound | Dose/Concentration | Intestinal Model | Secretagogue | % Inhibition of Net Fluid Secretion | Reference |
| This compound | 2 - 250 µg/mL (intraluminal) | Rat Jejunum & Colon (in vivo) | PGE2 (32 ng/min, i.a.) | Dose-dependent, similar to loperamide | [1] |
| Loperamide | 2 - 250 µg/mL (intraluminal) | Rat Jejunum & Colon (in vivo) | PGE2 (32 ng/min, i.a.) | Dose-dependent | [1] |
| Loperamide | 4 mg/L (perfusate) | Human Jejunum (in vivo) | PGE2 (1 mg/L) | ~50% | [2] |
Table 2: Loperamide vs. Racecadotril in Acute Diarrhea
| Compound | Outcome Measure | Patient Population | Key Findings | Reference |
| Loperamide | Duration of Diarrhea | Adults with acute watery diarrhea | Similar efficacy to racecadotril (diarrhea resolution ~13-19 hours) | [3][4] |
| Racecadotril | Duration of Diarrhea | Adults with acute watery diarrhea | Similar efficacy to loperamide | |
| Loperamide | Adverse Events (Constipation) | Adults with acute watery diarrhea | Higher incidence of rebound constipation compared to racecadotril (18.7-29% vs. 9.8-12.9%) | |
| Racecadotril | Adverse Events (Constipation) | Adults with acute watery diarrhea | Lower incidence of constipation |
Table 3: Loperamide vs. Octreotide in Chemotherapy-Induced Diarrhea
| Compound | Outcome Measure | Patient Population | Key Findings | Reference |
| Loperamide | Complete Response (>50% reduction in stool volume) | Bone marrow transplant and leukemia patients | 86% complete response at 48h | |
| Octreotide (150 µg CI) | Complete Response (>50% reduction in stool volume) | Bone marrow transplant and leukemia patients | 45% complete response at 48h | |
| Loperamide | Resolution of Diarrhea | Patients with 5-FU induced diarrhea | 3 out of 20 patients had resolution by day 3 | |
| Octreotide (0.1 mg s.c. BID) | Resolution of Diarrhea | Patients with 5-FU induced diarrhea | 19 out of 21 patients had resolution by day 3 | |
| Loperamide (4 mg TID) | Resolution of Diarrhea | Patients with chemotherapy-induced diarrhea | 30% resolution within 4 days | |
| Octreotide (0.5 mg s.c. TID) | Resolution of Diarrhea | Patients with chemotherapy-induced diarrhea | 80% resolution within 4 days |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental setups described in this guide.
Figure 1: Mechanism of action of this compound.
Figure 2: Antisecretory mechanism of racecadotril.
Figure 3: Antisecretory mechanism of octreotide.
Figure 4: Experimental workflow for in vivo intestinal perfusion.
Experimental Protocols
In Vivo Intestinal Perfusion in Rats (Prostaglandin E2-Induced Secretion Model)
This protocol is adapted from studies investigating the antisecretory effects of loperamide and its analogs.
-
Animals: Male Wistar rats (200-250 g) are fasted overnight with free access to water.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., urethane).
-
Surgical Procedure: A midline laparotomy is performed to expose the small intestine. A segment of the jejunum (approximately 10-15 cm) is isolated, and cannulas are inserted at both ends. The intestinal segment is returned to the abdominal cavity, and the temperature is maintained at 37°C.
-
Perfusion: The intestinal segment is first perfused with a pre-warmed (37°C) saline solution to clear the contents. Subsequently, a control solution (e.g., Krebs-Ringer bicarbonate) is perfused at a constant rate (e.g., 0.25 ml/min).
-
Induction of Secretion: After a stabilization period, prostaglandin E2 (PGE2) is added to the perfusion solution at a concentration that induces consistent fluid secretion (e.g., 10⁻⁵ M).
-
Drug Administration: Following the induction of secretion, the test compound (this compound or comparator) is added to the PGE2-containing perfusion solution at various concentrations.
-
Sample Collection and Analysis: The effluent from the intestinal segment is collected at regular intervals. The volume of the effluent is measured to determine the net fluid transport. The concentrations of electrolytes (e.g., Na+, Cl-) in the perfusate and effluent are measured to calculate net electrolyte flux.
-
Data Expression: The antisecretory effect is typically expressed as the percentage inhibition of the PGE2-induced net fluid secretion.
Cholera Toxin-Induced Intestinal Secretion Model in Mice (Ligated Loop Assay)
This model is widely used to assess the efficacy of antisecretory agents against enterotoxin-induced diarrhea.
-
Animals: Male Swiss albino mice (20-25 g) are fasted for 18-24 hours with access to water.
-
Surgical Procedure: Mice are anesthetized, and a midline abdominal incision is made. The small intestine is exposed, and a ligature is placed at the pyloric end. A second ligature is placed approximately 2-3 cm distal to the first, creating an intestinal loop.
-
Toxin and Drug Administration: A solution of cholera toxin (e.g., 1 µg in 0.1 mL saline) is injected into the lumen of the ligated loop. The test compound (this compound or comparator) can be administered either intraluminally with the toxin or systemically (e.g., intraperitoneally) prior to or at the time of toxin administration.
-
Incubation: The abdominal incision is closed, and the animals are allowed to recover for a specific period (e.g., 4-6 hours).
-
Assessment of Secretion: After the incubation period, the animals are euthanized. The ligated intestinal loop is carefully excised, and its length and weight are measured. The accumulation of fluid in the loop is determined by the ratio of the loop's weight to its length (mg/cm).
-
Data Analysis: The antisecretory effect of the test compound is calculated as the percentage reduction in fluid accumulation compared to the control group that received only cholera toxin.
Ussing Chamber Assay for Intestinal Chloride Secretion
This in vitro technique allows for the direct measurement of ion transport across an isolated intestinal epithelial sheet.
-
Tissue Preparation: A segment of the intestine (e.g., rat colon) is excised and placed in ice-cold, oxygenated Krebs-Ringer solution. The mucosal layer is stripped from the underlying muscle layers and mounted in an Ussing chamber, separating the mucosal and serosal sides.
-
Experimental Setup: Both sides of the tissue are bathed in identical Krebs-Ringer solution, maintained at 37°C, and gassed with 95% O2/5% CO2. The transepithelial potential difference is clamped at 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
-
Induction of Secretion: After a baseline stabilization period, a secretagogue is added to the serosal side to stimulate chloride secretion. Common secretagogues include:
-
Forskolin (to increase intracellular cAMP)
-
Carbachol (a cholinergic agonist to increase intracellular Ca2+)
-
Prostaglandin E2
-
-
Drug Application: The test compound (this compound or comparator) is added to the mucosal or serosal bath at various concentrations, and the change in the stimulated Isc is measured.
-
Data Interpretation: An inhibition of the secretagogue-induced increase in Isc indicates an antisecretory effect. The potency of the compound is often expressed as its IC50 value (the concentration that causes 50% inhibition of the maximal secretory response). Studies have shown that loperamide inhibits stimulated chloride secretion in colonic epithelial cells, and this effect is independent of opiate receptors and is likely due to the inhibition of basolateral K+ conductance.
References
- 1. Antisecretory effect of loperamide in colon epithelial cells by inhibition of basolateral K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 4. Randomized trial of loperamide versus dose escalation of octreotide acetate for chemotherapy-induced diarrhea in bone marrow transplant and leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Loperamide Oxide and Loperamide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability of loperamide oxide, a prodrug, and conventional loperamide formulations. The information is compiled from publicly available research and clinical trial data to assist in understanding the pharmacokinetic profiles of these two related compounds.
Executive Summary
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for loperamide from various studies. It is important to note that these values are derived from studies on different loperamide formulations and are presented here to provide a general pharmacokinetic profile for the active drug. A direct comparison with this compound from a single, head-to-head human study is not available.
Table 1: Pharmacokinetic Parameters of Loperamide Hydrochloride (Capsule Formulation)
| Parameter | Mean Value | Standard Deviation | Units |
| Cmax | 1.18[1] | 0.37[1] | ng/mL |
| Tmax | 5.38[1] | 0.74[1] | hours |
| AUC (0-72h) | 19.26[1] | 7.79 | ng·h/mL |
| t1/2 | 11.35 | 2.06 | hours |
Data from a study in eight healthy male volunteers after a single 8 mg oral dose (four 2 mg capsules).
Table 2: Comparative Pharmacokinetics of Loperamide Hydrochloride Formulations (16 mg dose)
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC₀-∞ (ng·h/mL) | t1/2 (hours) |
| Film-coated tablets | 3.35 | 4.08 | 62.04 | 19.66 |
| Capsules | 3.98 | 4.38 | 66.56 | 18.43 |
Data from a bioequivalence study in 24 healthy male volunteers.
Note on this compound Bioavailability: Studies on this compound indicate that after oral administration, it is converted to loperamide in the gut. This conversion is primarily mediated by the intestinal microflora. Animal studies, specifically in dogs, have shown that the systemic absorption of loperamide is lower and more delayed after the administration of this compound compared to the administration of loperamide itself. This suggests a more targeted delivery of the active drug to the lower gastrointestinal tract. However, specific human pharmacokinetic parameters for this compound are not well-documented in publicly available literature.
Experimental Protocols
Below are detailed methodologies from key studies that provide insight into how the bioavailability of loperamide is assessed.
Protocol 1: Bioavailability Study of Loperamide Hydrochloride Capsules
-
Study Design: An open-label, single-dose study in eight healthy male volunteers.
-
Dosage: A single oral dose of 8 mg loperamide hydrochloride (four 2 mg capsules).
-
Blood Sampling: Blood samples were collected at pre-dose and at multiple time points up to 72 hours post-dose.
-
Analytical Method: Loperamide concentrations in plasma were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and t1/2 were calculated from the plasma concentration-time data.
Protocol 2: Bioequivalence Study of Two Oral Loperamide Formulations
-
Study Design: A randomized, two-way, crossover study in 24 healthy male volunteers.
-
Dosage: A single oral dose of 16 mg loperamide hydrochloride, administered as either film-coated tablets or capsules.
-
Washout Period: A one-week washout period was observed between the two treatment phases.
-
Blood Sampling: Blood samples were collected prior to dosing and at 14 time points within 60 hours after administration.
-
Analytical Method: Plasma concentrations of loperamide were determined by high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Statistical Analysis: Bioequivalence was assessed by comparing the 90% confidence intervals for the ratios of AUC and Cmax of the two formulations.
Mandatory Visualizations
Metabolic Pathway of this compound to Loperamide
Caption: Metabolic pathway of this compound to loperamide in the gut.
Experimental Workflow for a Loperamide Bioavailability Study
Caption: Generalized experimental workflow for a loperamide bioavailability study.
References
Loperamide Oxide: A Cross-Study Analysis of Efficacy in Preclinical Diarrhea Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of loperamide oxide in various preclinical models of diarrhea. As a prodrug, this compound is converted to the active compound, loperamide, in the gastrointestinal tract.[1][2] Consequently, its antidiarrheal activity is attributable to the pharmacological effects of loperamide. This analysis will focus on the extensive data available for loperamide in established diarrhea models as a proxy for the efficacy of this compound, supplemented with clinical findings for the prodrug itself.
Mechanism of Action: From this compound to Loperamide
This compound exerts its therapeutic effect following its reduction to loperamide by the gut microbiota.[2] Loperamide, a synthetic phenylpiperidine opioid, then acts as a potent agonist of the μ-opioid receptors located in the myenteric plexus of the large intestine.[3][4] This interaction inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time. The prolonged transit time allows for greater absorption of water and electrolytes, resulting in firmer stools and reduced frequency of defecation.
Comparative Efficacy in Preclinical Diarrhea Models
The following tables summarize the quantitative data on the efficacy of loperamide (as the active metabolite of this compound) in three commonly used preclinical diarrhea models.
Castor Oil-Induced Diarrhea Model
This model induces diarrhea through the action of ricinoleic acid, a component of castor oil, which irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.
| Parameter | Vehicle Control | Loperamide | Animal Model | Reference |
| Onset of Diarrhea (min) | ~36 | Complete inhibition | Rat | |
| Total Wet Fecal Weight (g) over 8h | 9.4 | Significantly decreased | Rat | |
| ED50 for 2-hr Protection (mg/kg, p.o.) | - | 0.42 | Rat | |
| Inhibition of Defecation (%) | - | 100 | Rat | |
| Inhibition of Intestinal Transit (%) | - | 45.69 | Rat | |
| Inhibition of Intestinal Fluid Accumulation (%) | - | 54.68 | Rat |
Prostaglandin-Induced Diarrhea Model
Prostaglandins, particularly of the E series, are potent inducers of intestinal secretion and motility, leading to diarrhea.
| Parameter | Vehicle Control | Loperamide | Animal Model | Reference |
| Inhibition of Fluid Accumulation | - | Effective | Rat | |
| ED50 for 2-hr Protection (mg/kg, p.o.) | - | 0.24 | Rat | |
| Antagonism of Diarrhea | - | Effective | Human |
Cholera Toxin-Induced Diarrhea Model
Cholera toxin induces profuse watery diarrhea by activating adenylate cyclase in intestinal epithelial cells, leading to a cascade of events that results in massive fluid and electrolyte secretion.
| Parameter | Vehicle Control | Loperamide | Animal Model | Reference |
| Inhibition of Intestinal Secretion | - | Effective | Rat | |
| Reduction of Secretion (%) | - | 75 | Rat | |
| Effect on cAMP Accumulation | - | No effect | Rat |
Clinical Efficacy of this compound
While direct preclinical comparative data for this compound is limited, clinical trials in adults with acute diarrhea have demonstrated its efficacy.
| Parameter | Placebo | This compound (1 mg) | This compound (2 mg) | Population | Reference |
| Median Time to Complete Relief (hours) | 40.6 | 28.0 | 25.0 | Adults | |
| Investigator Rating (Good/Excellent) | 62% | 78% | 78% | Adults |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Castor Oil-Induced Diarrhea in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound or Loperamide hydrochloride
-
Castor oil
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Charcoal meal (10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
Procedure:
-
Animal Preparation: Fast animals for 18 hours with free access to water. Randomly divide them into control and treatment groups.
-
Drug Administration: Administer the test substance (this compound or loperamide) or vehicle orally.
-
Induction of Diarrhea: One hour after drug administration, orally administer castor oil (e.g., 1 mL/rat).
-
Observation: Individually house the animals in cages lined with absorbent paper and observe for the onset, consistency, and number of fecal droppings for a defined period (e.g., 4-8 hours).
-
Intestinal Transit: In a separate group of animals, administer a charcoal meal 1 hour after castor oil administration. Sacrifice the animals after a set time (e.g., 30-60 minutes), measure the total length of the small intestine, and the distance traveled by the charcoal.
-
Enteropooling: In another set of animals, sacrifice them at a specific time after castor oil administration (e.g., 30-60 minutes). Ligate the small intestine at the pyloric and ileocecal ends, remove it, and measure the volume of its contents.
Prostaglandin-Induced Diarrhea in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
This compound or Loperamide hydrochloride
-
Prostaglandin E2 (PGE2)
-
Vehicle
Procedure:
-
Animal Preparation: Fast animals for 24 hours with free access to water.
-
Drug Administration: Administer the test substance or vehicle orally.
-
Induction of Diarrhea: After 1 hour, administer PGE2 (e.g., 0.1 mg/kg, intraperitoneally).
-
Observation: Place the animals in individual cages and observe for the incidence and severity of diarrhea for a period of several hours.
Cholera Toxin-Induced Intestinal Secretion in Rats (Ligated Loop Model)
Materials:
-
Male Wistar rats (200-250 g)
-
This compound or Loperamide hydrochloride
-
Cholera toxin (CT)
-
Anesthetic agent
-
Saline solution
Procedure:
-
Animal Preparation: Fast animals for 24 hours with free access to water. Anesthetize the animals.
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Ligate the jejunum at two points to create a closed loop of a specific length (e.g., 10 cm).
-
Toxin Administration: Inject a solution of cholera toxin in saline into the ligated loop. Administer the test substance (this compound or loperamide) or vehicle (e.g., intraduodenally or systemically).
-
Incubation: Close the abdominal incision and allow the animals to recover for a set period (e.g., 4-6 hours).
-
Measurement: Re-anesthetize the animals, excise the ligated loop, and measure its length and weight. The ratio of weight to length is used as an index of fluid accumulation.
Conclusion
This compound serves as an effective antidiarrheal agent through its conversion to loperamide. The extensive preclinical data for loperamide across various diarrhea models, including those induced by castor oil, prostaglandins, and cholera toxin, provide a strong basis for understanding the efficacy of this compound. These models consistently demonstrate the ability of loperamide to reduce key diarrheal parameters such as fecal frequency and weight, intestinal transit, and fluid secretion. Clinical studies with this compound confirm its therapeutic benefit in acute diarrhea. For researchers and drug development professionals, the established preclinical models and the understanding of the prodrug-to-active-drug conversion are crucial for the evaluation of novel antidiarrheal candidates.
References
Loperamide Oxide: A Comparative Analysis of its Side Effect Profile Against Other Antidiarrheal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profile of loperamide oxide against other commonly used antidiarrheal agents, including its parent drug, loperamide, and other classes of antidiarrheals. The information is compiled from available clinical trial data and pharmacological literature to assist researchers and drug development professionals in evaluating its therapeutic potential and safety.
Executive Summary
This compound, a prodrug of loperamide, is designed to be converted to its active form by the gut microbiota. This targeted delivery is intended to reduce systemic absorption and minimize centrally-mediated side effects. Clinical evidence suggests that this compound maintains comparable efficacy to loperamide while potentially offering a more favorable side effect profile, particularly with regard to constipation. This guide presents the available quantitative and qualitative data, details the experimental methodologies from key studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Side Effect Profile Comparison
The following tables summarize the reported side effects from clinical trials comparing this compound, loperamide, and other antidiarrheal agents. It is important to note that direct quantitative comparisons between this compound and antidiarrheals other than loperamide are limited in the publicly available literature.
Table 1: this compound vs. Loperamide and Placebo - Incidence of Adverse Events
| Side Effect | This compound (1 mg) | Loperamide (2 mg) | Placebo | Reference |
| Constipation-like episodes | Fewer than Loperamide | Higher than this compound | - | [1] |
| Post-treatment Constipation | Not significantly different from placebo | - | - | [2] |
| All Adverse Events | 4 patients reported | - | 3 patients reported | [2] |
Note: Specific percentages for constipation-like episodes were not provided in the available abstract. The study by Hughes et al. (1995) qualitatively states that 1 mg this compound is to be preferred as it produces "fewer constipation-like episodes" after treatment compared to 2 mg loperamide[1]. The study by Dettmer (1994) noted that "Constipation-like periods were no more common with this compound than with placebo"[2].
Table 2: Loperamide vs. Racecadotril - Incidence of Adverse Events
| Side Effect | Loperamide | Racecadotril | Reference |
| Reactive Constipation | 18.7% - 29.0% | 9.8% - 12.9% | |
| Nausea | Similar occurrence | Similar occurrence | |
| Abdominal Pain | Similar occurrence | Similar occurrence |
Table 3: General Side Effect Profile of Other Common Antidiarrheals
| Antidiarrheal Agent | Common Side Effects |
| Bismuth Subsalicylate | Black tongue, black stools, tinnitus (ringing in the ears) |
| Diphenoxylate-Atropine | Drowsiness, dizziness, dry mouth, blurred vision, constipation, potential for central nervous system effects |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies employed in key comparative studies.
Study 1: this compound vs. Loperamide and Placebo (Hughes et al., 1995)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: Adult patients with acute, non-dysenteric diarrhea.
-
Intervention: Patients were randomly assigned to one of four treatment groups:
-
This compound 1 mg
-
This compound 2 mg
-
Loperamide 2 mg
-
Placebo
-
-
Dosage Regimen: An initial dose was administered, followed by subsequent doses after each unformed stool, with a maximum number of doses allowed per day.
-
Primary Outcome Measures:
-
Time to complete relief of symptoms.
-
-
Side Effect Assessment: The incidence and nature of adverse events, with a specific focus on "constipation-like episodes" post-treatment, were recorded and compared between the groups.
Study 2: this compound vs. Placebo (Dettmer, 1994)
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: 230 adult patients with acute diarrhea.
-
Intervention: Patients were randomized to receive:
-
This compound (1 mg or 2 mg)
-
Placebo
-
-
Dosage Regimen: Two tablets were taken initially, followed by one tablet after each watery, loose, or pasty stool, up to a maximum of eight tablets per day.
-
Primary Outcome Measures:
-
Median time to complete relief from diarrhea.
-
-
Side Effect Assessment: The occurrence of adverse events, including "constipation-like periods," was monitored and compared between the this compound and placebo groups.
Mandatory Visualizations
Signaling Pathway of Loperamide
Loperamide, the active metabolite of this compound, exerts its antidiarrheal effect primarily through its action on the μ-opioid receptors in the myenteric plexus of the large intestine.
Caption: Loperamide's mechanism of action via the μ-opioid receptor.
Experimental Workflow for a Comparative Antidiarrheal Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to compare the efficacy and safety of different antidiarrheal agents.
Caption: A standard workflow for an antidiarrheal clinical trial.
Conclusion
The available evidence suggests that this compound is an effective antidiarrheal agent with a potentially improved side effect profile compared to its parent drug, loperamide, particularly concerning the incidence of constipation. However, a lack of publicly available, full-text clinical trial data limits a direct quantitative comparison with a broader range of antidiarrheals. Further large-scale, head-to-head comparative studies are warranted to definitively establish the side effect profile of this compound relative to other commonly used antidiarrheal treatments. The information and visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals interested in this compound.
References
Validating Loperamide Oxide as a Selective Peripheral Opioid Receptor Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of loperamide oxide with its active metabolite, loperamide, and another peripherally acting opioid receptor modulator, eluxadoline. The objective is to validate the utility of this compound as a selective tool for investigating peripheral opioid receptor function, particularly in the context of gastrointestinal research. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological and experimental pathways.
Executive Summary
This compound is a prodrug of the well-known peripherally acting µ-opioid receptor agonist, loperamide.[1] It is designed to be converted to loperamide by the gut microbiota. This targeted activation within the lower gastrointestinal tract suggests that this compound could serve as a valuable tool for studying the effects of localized opioid receptor activation, potentially with an improved side-effect profile compared to systemic administration of loperamide. This guide will delve into the available data to assess its selectivity and performance against other relevant compounds.
Comparative Analysis of Opioid Receptor Agonists
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound, loperamide, and eluxadoline based on available data.
Opioid Receptor Binding Affinity
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Receptor Selectivity |
| Loperamide (active metabolite of this compound) | 3[2] | 48[2] | 1156 | µ > δ >> κ |
| Eluxadoline | Agonist | Antagonist | Agonist | Mixed activity |
Central Nervous System (CNS) Penetration
A critical attribute for a peripherally selective tool is its limited ability to cross the blood-brain barrier (BBB). Loperamide is known for its poor CNS penetration due to being a substrate for the P-glycoprotein (P-gp) efflux transporter. While direct comparative data for this compound is scarce, its hydrophilic nature as a prodrug would predict even lower passive diffusion across the BBB prior to its conversion to loperamide.
| Compound | Brain-to-Plasma Concentration Ratio | Primary Mechanism for Low CNS Penetration |
| Loperamide | Very low (e.g., 10.53 ± 0.51 ng/g in brain at 1 hour post-IV administration) | P-glycoprotein efflux |
| This compound | Data not available | Prodrug nature, likely low passive diffusion |
In Vivo Efficacy on Gastrointestinal Motility
The primary therapeutic effect of these compounds is the reduction of gastrointestinal motility. The following table summarizes findings from studies in human subjects.
| Compound | Effect on Gastrointestinal Transit | Key Findings |
| This compound | Prolongs whole-gut transit time | Reduced wet stool weight and improved symptoms in patients with chronic diarrhea. The increase in the number of contractions occurs more gradually compared to loperamide. |
| Loperamide | Prolongs orocolonic transit time | Reduces colonic flow rate and increases water absorption. |
| Eluxadoline | Reduces gut motility | Effective in patients with irritable bowel syndrome with diarrhea (IBS-D) who had an inadequate response to loperamide. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to assess the effects of these compounds on gastrointestinal function.
Charcoal Meal Test for Gastrointestinal Transit in Rodents
This is a widely used method to measure the propulsive motility of the small intestine.
Materials:
-
Test compounds (this compound, loperamide, eluxadoline) and vehicle control.
-
Activated charcoal meal (e.g., 10% charcoal in 5% gum acacia).
-
Oral gavage needles.
-
Rodent subjects (mice or rats).
Procedure:
-
Fast animals for 18-24 hours with free access to water.
-
Administer the test compound or vehicle orally at the desired dose.
-
After a predetermined time (e.g., 30-60 minutes), administer a standardized volume of the charcoal meal via oral gavage.
-
After a set period (e.g., 20-30 minutes), euthanize the animals.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
Data Analysis: Compare the percentage of intestinal transit in the test groups to the vehicle control group to determine the inhibitory effect of the compounds.
Measurement of Jejunal Motor Activity in Humans
This protocol describes a method to assess the direct effects of the compounds on small bowel motility in human subjects.
Procedure:
-
Recruit healthy fasting human volunteers.
-
Position a multilumen catheter in the jejunum.
-
Record baseline jejunal motor activity, including the migrating motor complex (MMC).
-
Administer a single oral dose of the test compound (e.g., 2 mg or 4 mg this compound, 4 mg loperamide) or placebo.
-
Record jejunal motor activity for a defined period (e.g., 4 hours) post-administration.
Data Analysis: Analyze parameters such as the number and amplitude of contractions, and the duration and propagation of MMC phases. Compare the effects of the active treatments to placebo.
Visualizing Pathways and Workflows
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that modulate neuronal excitability and transmitter release.
Caption: Simplified µ-opioid receptor signaling pathway.
Experimental Workflow for Charcoal Meal Test
The following diagram illustrates the key steps in the charcoal meal test for assessing gastrointestinal motility.
Caption: Workflow for the in vivo charcoal meal test.
Conclusion
This compound presents itself as a potentially refined tool for the study of peripheral opioid receptors, particularly within the gastrointestinal tract. Its nature as a prodrug, requiring activation by the gut microbiota, suggests a more localized delivery of the active compound, loperamide, to the lower bowel. However, a comprehensive validation of this compound as a superior or more selective tool than loperamide is hampered by a lack of publicly available, direct comparative data in several key areas. Specifically, data on the opioid receptor binding affinity of the parent compound, this compound, and direct comparisons of its CNS penetration and in vivo efficacy against other peripheral opioids like eluxadoline are needed.
For researchers considering this compound, it is recommended to conduct head-to-head studies with loperamide to empirically determine its comparative pharmacological profile for their specific experimental context. The protocols and data provided in this guide serve as a foundational resource for designing such validation studies.
References
- 1. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loperamide hydrochloride, mu opioid receptor agonist (CAS 34552-83-5) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Loperamide Oxide: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of loperamide oxide in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as toxic if swallowed and requires handling as hazardous waste.
Core Principles of this compound Disposal
The fundamental principle for disposing of this compound is to treat it as a toxic solid organic hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash, flushed down the drain, or mixed with non-hazardous waste streams.[1][2] Improper disposal can lead to environmental contamination of soil and water.[1][3][4]
Disposal must be conducted in strict accordance with all applicable local, regional, national, and international regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Quantitative Data for this compound Disposal
| Property | Value | Source |
| UN Number | UN2811 | |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (Loperamide N-Oxide) | |
| Transport Hazard Class | 6.1 (Toxic) | |
| Packing Group | III | |
| Hazard Statement | H301: Toxic if swallowed | |
| Signal Word | Danger |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound waste from research and development activities.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure substance, contaminated labware (e.g., weighing boats, gloves, pipette tips), and experimental residues, must be classified as hazardous waste.
-
Segregate at the Source: Do not mix this compound waste with other waste streams, particularly non-hazardous waste. Incompatible chemicals should never be mixed. For instance, keep acidic and basic waste streams separate.
2. Personal Protective Equipment (PPE):
-
Minimum PPE: When handling this compound waste, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Enhanced Precautions: For activities with a higher risk of generating dust or aerosols, such as cleaning up spills, consider additional respiratory protection.
3. Waste Accumulation and Storage:
-
Designated Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory where the waste is generated. This area must be under the control of laboratory personnel.
-
Container Selection: Use a dedicated, properly labeled hazardous waste container for the accumulation of this compound waste. The container must be:
-
Compatible with the chemical (e.g., a high-density polyethylene (HDPE) container for solid waste).
-
In good condition with a securely fitting lid.
-
Kept closed except when adding waste.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Toxic").
4. Spill Management:
-
Minor Spills: For small spills of solid this compound, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. The area should then be decontaminated with an appropriate cleaning agent, and all cleaning materials disposed of as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures for hazardous material spills.
5. Final Disposal:
-
Engage a Certified Waste Management Vendor: The disposal of this compound waste must be handled by a licensed and certified hazardous waste management company. Do not attempt to treat or dispose of this chemical waste through in-lab procedures.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
-
Transport: The transport of this compound waste is regulated and must be conducted by authorized personnel, following the guidelines for UN2811, Hazard Class 6.1 materials.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
By implementing these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and regulatory compliance within their institutions.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Loperamide Oxide
Essential protocols for the safe handling, storage, and disposal of loperamide oxide are critical for protecting researchers and maintaining a secure laboratory environment. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to minimize risk and ensure compliance.
This compound, a derivative of the anti-diarrheal agent loperamide, requires careful handling due to its potential toxicity. Adherence to strict safety protocols is paramount for all laboratory professionals, including researchers, scientists, and drug development specialists. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal guidelines to ensure the safe utilization of this compound in a research setting.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of personal protective equipment and engineering controls is mandatory when working with this compound.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. The use of a chemical fume hood or other ventilated enclosure is required to minimize the inhalation of dust particles.[1] For larger quantities or manufacturing operations, enclosed local exhaust ventilation at the point of dust generation is necessary.[1]
Personal Protective Equipment:
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required to prevent eye contact with this compound powder.[2]
-
Body Protection: A laboratory coat is required for handling small quantities (up to 500 grams). For larger amounts, a disposable laboratory coat or coverall of low permeability is recommended. In manufacturing settings or when handling quantities over 1 kilogram, a disposable coverall with disposable shoe covers should be worn.
-
Respiratory Protection: If a ventilated enclosure is not available or if dust levels are expected to be high, a half-mask respirator with HEPA cartridges should be used.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its parent compound, loperamide hydrochloride.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₂₉H₃₃ClN₂O₃ | |
| Molecular Weight | 493.04 g/mol | |
| Oral LD50 (Rat) | 172 mg/kg | |
| Loperamide Hydrochloride | ||
| Oral LD50 (Rat) | 185 mg/kg | |
| Oral TDLo (Child) | 0.125 mg/kg | |
| Auto-Ignition Temperature | 390°C (734°F) | |
| Solubility in Water | 16 g/100 ml |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring laboratory safety.
-
Preparation: Before handling, ensure that the designated work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. The ventilation system, such as a chemical fume hood, should be operational.
-
Weighing and Dispensing: Conduct all weighing and dispensing of this compound powder within a ventilated enclosure to control dust. Use appropriate tools to handle the solid material.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling: Avoid all personal contact, including inhalation and skin contact. Do not eat, drink, or smoke in the area where this compound is handled.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all surfaces and equipment used.
Disposal Plan: Waste Management and Spill Cleanup
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal
This compound waste is considered pharmaceutical waste and may be classified as hazardous. All waste must be handled in accordance with local, state, and federal regulations.
-
Segregation: Do not mix this compound waste with non-hazardous waste.
-
Containerization: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and leak-proof containers.
-
Disposal Method: The primary recommended disposal method for hazardous pharmaceutical waste is incineration at an approved facility. Do not discharge this compound waste into sewers or waterways.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area.
-
Evacuate and Secure: Clear the area of all non-essential personnel and post a warning sign.
-
Personal Protective Equipment: Before beginning cleanup, don the appropriate PPE as outlined above.
-
Containment: For solid spills, use a dry clean-up procedure to avoid generating dust. A vacuum cleaner fitted with a HEPA filter can be used. Alternatively, dampen the powder with water before sweeping.
-
Collection: Carefully collect the spilled material and place it into a labeled, sealed container for disposal.
-
Decontamination: After the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent.
-
Waste Disposal: Dispose of all cleanup materials as hazardous pharmaceutical waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
